Sirofluor
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[4-[4-(4-sulfoanilino)benzoyl]anilino]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S2/c28-25(17-1-5-19(6-2-17)26-21-9-13-23(14-10-21)35(29,30)31)18-3-7-20(8-4-18)27-22-11-15-24(16-12-22)36(32,33)34/h1-16,26-27H,(H,29,30,31)(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXZHGYNLRGQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)NC3=CC=C(C=C3)S(=O)(=O)O)NC4=CC=C(C=C4)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005565 | |
| Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85137-47-9 | |
| Record name | 4,4'-(Carbonylbis(benzene-4,1-diyl)bis(imino))bis(benzene sulfonate) sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085137479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is Sirofluor and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirofluor, a chemically defined fluorochrome, is a powerful tool in histochemical and biomedical research, primarily recognized for its specificity in detecting (1→3)-β-glucans, such as callose in plant tissues.[1] Historically, the fluorescence observed in callose staining with commercial aniline blue was attributed to the dye itself. However, it is now established that this compound, present as a fluorescent component in aniline blue, is the molecule responsible for this specific fluorescence.[2][3][4] This guide provides a comprehensive overview of this compound, its chemical properties, and detailed methodologies for its application.
Chemical and Physical Properties
This compound, chemically known as sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonic acid, possesses a unique molecular architecture that dictates its fluorescent properties and specificity.[1] The presence of sulfonate functional groups confers excellent aqueous solubility.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonic acid | [1] |
| Synonyms | 4,4'-(carbonylbis(benzene-4,1-diyl)bis(imino))bis(benzene sulfonate) sodium salt | [1] |
| CAS Number | 85137-47-9 | |
| Molecular Formula | C₂₅H₂₀N₂Na₂O₇S₂ | [1] |
| Molecular Weight | 590.55 g/mol | [1] |
| Excitation Maximum (λex) | ~375 nm | [1] |
| Emission Maximum (λem) | ~495-510 nm (when complexed with (1→3)-β-glucans) | |
| Appearance | Yellow solid | |
| Solubility | Readily soluble in water | [1] |
| Molar Extinction Coefficient (ε) | Data not readily available in cited literature. | |
| Fluorescence Quantum Yield (ΦF) | Data not readily available in cited literature. |
Mechanism of Fluorescence and Specificity
This compound exhibits weak intrinsic fluorescence in an unbound state. Upon binding to (1→3)-β-glucans, it undergoes a conformational change that leads to a significant enhancement of its fluorescence, resulting in a bright yellow-green emission. This interaction is highly specific, allowing for the precise localization of callose deposits within plant cell walls and other biological matrices. The specificity of this compound for (1→3)-β-glucans is a key advantage over broader polysaccharide stains.
Below is a diagram illustrating the logical relationship of this compound's properties and its primary application.
Caption: Logical workflow of this compound's properties leading to its application.
Experimental Protocols
Synthesis and Purification
Detailed synthetic pathways for this compound are not extensively documented in publicly available literature. It was originally isolated from commercial preparations of the dye aniline blue. The purification process from aniline blue generally involves:
-
Dissolution: Dissolving commercial aniline blue in an aqueous solution.
-
Selective Precipitation: Adjusting the ionic strength of the solution to selectively precipitate this compound, separating it from other components of the dye mixture.
-
Chromatography: Further purification of the precipitate using techniques like reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity.
Due to the complexity of this process, for most research applications, it is recommended to use commercially available purified this compound or high-quality aniline blue that has been verified to contain the active fluorochrome.
Staining of Callose in Plant Tissues
This protocol is a generalized procedure for the fluorescent staining of callose in plant tissues using a this compound-containing solution (traditionally an aniline blue solution).
Materials:
-
Plant tissue (e.g., leaf discs, roots, stems)
-
Ethanol (95-100%)
-
This compound staining solution (e.g., 0.1% w/v aniline blue in 150 mM K₂HPO₄ buffer, pH 9.5)
-
Mounting medium (e.g., 50% glycerol)
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV filter set (e.g., excitation ~365 nm, emission >420 nm)
Procedure:
-
Fixation and Clearing:
-
Immerse the plant tissue in 95-100% ethanol. The volume should be sufficient to fully submerge the tissue.
-
Incubate at room temperature for several hours to overnight, or at 60°C for 30-60 minutes to expedite the process. This step removes chlorophyll and other pigments that can interfere with fluorescence imaging. The tissue should appear translucent.
-
For delicate tissues, a graded ethanol series (e.g., 30%, 50%, 70%, 95%) may be used to minimize structural damage.
-
-
Rehydration:
-
If a graded ethanol series was used for clearing, rehydrate the tissue by passing it back through the series in reverse order (e.g., 70%, 50%, 30% ethanol), ending with a final wash in distilled water. If cleared directly in high-concentration ethanol, rehydrate with a few washes in distilled water.
-
-
Staining:
-
Immerse the cleared and rehydrated tissue in the this compound staining solution.
-
Incubate in the dark for 1-2 hours at room temperature. The incubation time may need to be optimized depending on the tissue type and thickness.
-
-
Mounting:
-
Carefully remove the tissue from the staining solution. A brief rinse in the buffer solution (without the dye) can help reduce background fluorescence.
-
Mount the stained tissue on a microscope slide with a drop of mounting medium (e.g., 50% glycerol).
-
Gently place a coverslip over the tissue, avoiding air bubbles.
-
-
Microscopy:
-
Observe the sample using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI or UV filter cube).
-
Callose deposits will fluoresce brightly as yellow-green structures against a darker background.
-
Below is a diagram illustrating the experimental workflow for callose staining.
Caption: Experimental workflow for staining callose with this compound.
Applications in Research
The primary application of this compound is in the field of plant biology for the detection and quantification of callose. This has significant implications for studying:
-
Plant-Pathogen Interactions: Callose is a key component of the plant's defense response, often deposited at the site of pathogen attack. This compound staining allows for the visualization and measurement of this response.
-
Plant Development: Callose plays a role in various developmental processes, including cell plate formation during cytokinesis, pollen tube growth, and plasmodesmatal regulation.
-
Wound Healing: Plants deposit callose in response to wounding to seal off damaged tissues.
Beyond plant biology, the specificity of this compound for (1→3)-β-glucans makes it a potential tool for studying these polysaccharides in other biological systems, such as in fungi and algae.
Conclusion
This compound is an invaluable fluorochrome for the specific detection of (1→3)-β-glucans. Its high aqueous solubility and the significant fluorescence enhancement upon binding make it an ideal probe for fluorescence microscopy. Understanding that this compound is the active component in aniline blue staining for callose is crucial for the correct interpretation of experimental results. The detailed protocol provided in this guide offers a robust starting point for researchers aiming to visualize and quantify callose in various plant tissues, contributing to a deeper understanding of fundamental biological processes. Further research to quantify the molar extinction coefficient and fluorescence quantum yield of this compound under various conditions would be beneficial for more quantitative applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Sirofluor: A Deep Dive into its Discovery, Synthesis, and Application in Cellular Research
An in-depth technical guide for researchers, scientists, and drug development professionals on the fluorescent probe, sirofluor.
Executive Summary
This compound is a chemically defined fluorochrome, first isolated from commercial preparations of the dye aniline blue. Its discovery in 1982 by Evans and Hoyne marked a significant advancement in the histochemical detection of (1→3)-β-glucans, particularly callose in plant tissues. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and key applications of this compound, with a focus on its utility in cellular research and potential implications for drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for the scientific community.
Discovery and Chemical Identity
This compound was first identified as the active fluorescent component in commercial aniline blue responsible for the specific staining of callose.[1][2] Evans and Hoyne successfully isolated this fluorochrome in 1982 and elucidated its chemical structure.[1][2]
The systematic chemical name for this compound is sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonate . Its chemical structure is characterized by a central carbonyl group linking two substituted benzene rings, which are in turn bonded to benzenesulfonate groups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₅H₁₈N₂Na₂O₇S₂ | |
| Molecular Weight | 568.53 g/mol | |
| Appearance | Yellow/Orange Crystalline Solid | |
| Solubility | Soluble in water | |
| CAS Number | 85137-47-9 |
Synthesis and Isolation
While initially discovered as an impurity, this compound can be both isolated from commercial aniline blue and chemically synthesized to ensure purity and consistency for research applications.
Isolation from Aniline Blue
The original method for isolating this compound from commercial aniline blue, as described by Evans and Hoyne, involves a multi-step process of extraction and purification.
Experimental Protocol: Isolation of this compound
-
Dissolution: Dissolve commercial aniline blue powder in distilled water.
-
Acidification: Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
Filtration: Collect the precipitate by filtration and wash with acidified water.
-
Recrystallization: Redissolve the crude product in a minimal amount of hot water and allow it to cool slowly to form crystals.
-
Chromatography: For higher purity, the recrystallized product can be further purified using column chromatography (e.g., with silica gel) or preparative high-performance liquid chromatography (HPLC).
Chemical Synthesis Pathway
The chemical synthesis of this compound provides a more controlled and scalable method for obtaining the pure compound. The synthesis is a multi-step process that involves the formation of amide and imine bonds.
Experimental Protocol: Chemical Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is proprietary and not extensively detailed in publicly available literature. However, a plausible synthetic route based on its structure would involve the reaction of 4,4'-diaminobenzophenone with a sulfonated aniline derivative.
The logical pathway for the synthesis of this compound can be visualized as a sequence of reactions leading to the final product.
References
The Core Mechanism of Sirofluor: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Sirofluor, a fluorochrome widely utilized in plant sciences and mycology for the specific detection of (1→3)-β-D-glucans. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding principles, quantitative data, experimental protocols, and the underlying signaling pathways.
Executive Summary
This compound, chemically identified as sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bis(benzenesulfonate), is the fluorescent component responsible for the specific staining of (1→3)-β-D-glucans, such as callose, in the commonly used Aniline Blue stain.[1][2] Its mechanism of action is centered on a conformational change upon binding to these polysaccharides, leading to a significant enhancement of its fluorescence. This property makes it an invaluable tool for visualizing and quantifying these important biological polymers in various research contexts.
Core Mechanism of Action
The functionality of this compound is rooted in its photophysical properties, which are dramatically altered upon interaction with (1→3)-β-D-glucans. In an aqueous environment, the this compound molecule is essentially non-fluorescent.[3][4] This is due to the free rotation of its chemical bonds, which allows for the dissipation of absorbed energy through non-radiative pathways.
Upon binding to the helical structure of (1→3)-β-D-glucans, the this compound molecule becomes conformationally constrained. This restriction of intramolecular motion inhibits the non-radiative decay pathways, forcing the molecule to release the absorbed energy as fluorescence. The result is a dramatic increase in the fluorescence quantum yield, making the this compound-(1→3)-β-D-glucan complex highly fluorescent.
It is noteworthy that this compound shows a high specificity for the (1→3)-β-D-glucan linkage and does not interact significantly with other polysaccharides like (1→4)-β-D-glucans (e.g., cellulose).[2]
Quantitative Data
The following table summarizes the key quantitative parameters associated with this compound's function.
| Parameter | Value | Reference |
| Chemical Formula | C₂₅H₁₈N₂Na₂O₇S₂ | [1] |
| Molar Mass | 568.5 g/mol | [1] |
| Excitation Maximum (λex) | ~395 nm | [5] |
| Emission Maximum (λem) | ~495 nm | [5] |
| Fluorescence Enhancement | ~150-fold (in butan-1-ol vs. water) | [3][4] |
Note: The fluorescence enhancement in butan-1-ol serves as a proxy for the hydrophobic environment experienced by this compound upon binding to (1→3)-β-D-glucans.
Visualizing the Mechanism and Experimental Workflow
To aid in the understanding of this compound's mechanism and its application in a typical experimental setting, the following diagrams have been generated.
References
Sirofluor's Specificity for Beta-1,3-Glucans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirofluor, the active fluorochrome in the traditional botanical stain Aniline Blue, exhibits a pronounced specificity for (1→3)-β-D-glucans. This selective binding results in a significant enhancement of its fluorescence, making it an invaluable tool for the detection, quantification, and visualization of these important polysaccharides in a variety of scientific contexts. From tracking fungal cell wall synthesis to identifying callose deposition in plant defense mechanisms, this compound offers a sensitive and specific method for researchers. This technical guide provides an in-depth overview of this compound's binding characteristics, quantitative data on its fluorescence properties, detailed experimental protocols for its application, and visualizations of its binding mechanism and experimental workflows.
Introduction
(1→3)-β-D-glucans are key structural components in the cell walls of fungi and plants, where they are known as callose. They play crucial roles in cellular integrity, development, and defense. The ability to specifically detect and quantify these glucans is essential for research in mycology, plant biology, and the development of antifungal therapeutics that often target cell wall biosynthesis. This compound has emerged as a critical probe for these studies due to its selective fluorescence enhancement upon binding to (1→3)-β-glucan structures. It shows negligible interaction with other common polysaccharides, such as (1→4)-β-glucans like cellulose, ensuring high-contrast imaging and reliable quantification.
Spectroscopic Properties and Binding Specificity
This compound's utility is rooted in its distinct spectroscopic properties. In its unbound state in aqueous solutions, this compound exhibits minimal intrinsic fluorescence. However, upon binding to (1→3)-β-glucans, it undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield, resulting in a brilliant yellow-green fluorescence.
Key Spectroscopic and Binding Parameters
While precise binding constants (Kd) and quantum yields are not extensively reported in the literature, the available data consistently demonstrate a strong and specific interaction with (1→3)-β-glucans.
| Parameter | Value / Description | Source(s) |
| Excitation Maximum (λex) | ~395-405 nm | [1][2] |
| Emission Maximum (λem) | ~495-510 nm | [1][2] |
| Fluorescence Enhancement | Significant increase upon binding to (1→3)-β-glucans. One study reported a 140-fold increase. | [3] |
| Binding Specificity | High for (1→3)-β-linkages. | [3] |
| Cross-Reactivity | Negligible with (1→4)-β-glucans (e.g., cellulose). | [3] |
Relative Fluorescence Intensity with Various Polysaccharides
Studies comparing the fluorescence of this compound in the presence of different polysaccharides consistently show the highest intensity with (1→3)-β-glucans.
| Polysaccharide | Linkage Type | Relative Fluorescence Intensity | Source(s) |
| Pachyman | (1→3)-β-glucan | ++++ | [1] |
| Yeast Glucan | Primarily (1→3)-β-glucan | ++++ | [1] |
| Curdlan | (1→3)-β-glucan | +++ | [1] |
| Laminarin | (1→3)-β-glucan with some (1→6)-β-branches | ++ | [1] |
| Barley β-glucan | Mixed (1→3),(1→4)-β-glucan | + | [1] |
| Cellulose | (1→4)-β-glucan | - | [3] |
| Starch | (1→4)-α-glucan | - | N/A |
| Chitin | (1→4)-β-N-acetylglucosamine | - | N/A |
(Note: ++++ indicates the strongest fluorescence intensity, - indicates negligible fluorescence. This is a qualitative representation based on available literature.)
Key Experimental Protocols
Protocol 1: Fluorometric Quantification of (1→3)-β-Glucans in Solution
This protocol is adapted for a 96-well microplate format and is suitable for quantifying soluble or extracted (1→3)-β-glucans.
Materials:
-
This compound (or Aniline Blue containing this compound) stock solution (e.g., 0.1% w/v in water)
-
Glycine/NaOH buffer (1 M Glycine, 1.25 M NaOH)
-
2 M HCl
-
(1→3)-β-glucan standards (e.g., Pachyman, Curdlan)
-
Unknown samples containing (1→3)-β-glucans
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Working Reagent: Prepare the this compound working reagent by mixing the stock solution, buffer, and acid. A common formulation consists of 2.5 mL of 0.5% Aniline Blue solution, 3.5 mL of Glycine/NaOH buffer, 1.5 mL of 2 M HCl, and 12.5 mL of ultrapure water.[3] This reagent should be prepared fresh.
-
Standard Curve Preparation: Prepare a series of dilutions of a known (1→3)-β-glucan standard (e.g., 0-100 µg/mL).
-
Sample Preparation: Dilute unknown samples to fall within the range of the standard curve.
-
Assay:
-
Pipette 50 µL of each standard and unknown sample into separate wells of the 96-well plate.
-
Add 150 µL of the this compound working reagent to each well.
-
Incubate the plate in the dark at room temperature for 5-10 minutes.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation set to ~405 nm and emission set to ~510 nm.
-
Subtract the fluorescence of the blank (0 µg/mL glucan) from all readings.
-
-
Quantification: Plot the fluorescence intensity of the standards against their concentration to generate a standard curve. Use the equation of the linear regression to calculate the concentration of (1→3)-β-glucans in the unknown samples.
Protocol 2: Fluorescence Microscopy of (1→3)-β-Glucans in Plant or Fungal Tissues
This protocol is for the in-situ visualization of (1→3)-β-glucans.
Materials:
-
This compound (or Aniline Blue) staining solution (e.g., 0.01% to 0.1% w/v in a suitable buffer, such as 150 mM K2HPO4, pH 8.5-9.5).[4]
-
Tissue samples (e.g., plant leaves, fungal hyphae).
-
Fixative (e.g., 4% paraformaldehyde in PBS), if required.
-
Mounting medium (e.g., glycerol).
-
Fluorescence or confocal microscope with appropriate filter sets (e.g., DAPI or specific filters for ~405 nm excitation and ~510 nm emission).
Procedure:
-
Sample Preparation:
-
Fresh tissue can be used directly.
-
Alternatively, fix the tissue in a suitable fixative for 30-60 minutes at room temperature.
-
Wash the tissue several times with buffer to remove the fixative.
-
-
Staining:
-
Immerse the tissue in the this compound staining solution.
-
Incubate for 10-30 minutes at room temperature in the dark.
-
-
Washing (Optional but Recommended):
-
Briefly rinse the tissue with the staining buffer to remove excess stain and reduce background fluorescence.
-
-
Mounting:
-
Mount the stained tissue on a microscope slide with a drop of mounting medium and a coverslip.
-
-
Imaging:
-
Visualize the sample using a fluorescence or confocal microscope. Use an excitation wavelength around 405 nm and collect the emission between 480 nm and 540 nm. (1→3)-β-glucan deposits will appear as bright yellow-green fluorescent areas.
-
Visualizations
Conceptual Diagram of this compound Binding
Caption: this compound transitions from a low to a high fluorescence state upon binding to the helical structure of (1→3)-β-glucan.
Experimental Workflow for Fluorometric Quantification
Caption: A typical workflow for the quantitative analysis of (1→3)-β-glucans using a this compound-based microplate assay.
Conclusion
This compound is a highly specific and sensitive fluorescent probe for the detection and quantification of (1→3)-β-D-glucans. Its robust fluorescence enhancement upon binding and low background signal make it an indispensable tool for researchers in mycology, plant science, and drug discovery. The protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in a laboratory setting. Further research to elucidate the precise binding kinetics and quantum yield of the this compound-glucan complex will further enhance its utility and application in quantitative studies.
References
- 1. 1,3-beta-glucan quantification by a fluorescence microassay and analysis of its distribution in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and versatile cell wall staining protocol to study plant reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bsw3.naist.jp [bsw3.naist.jp]
A Technical Comparison of Sirofluor and Aniline Blue for Callose Detection
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of plant biology and mycology, the visualization of callose, a β-1,3-glucan, is a cornerstone of research into cell plate formation, plasmodesmal transport, and plant defense mechanisms. For decades, aniline blue has been the go-to fluorescent stain for this purpose. However, a deeper understanding of the chemistry reveals a critical detail: the fluorescence attributed to aniline blue staining is not from the aniline blue dye itself, but from a contaminant or component within the commercial dye mixture known as Sirofluor.[1][2] This guide elucidates the relationship between these two compounds, providing a technical comparison to inform experimental design and interpretation. While historically viewed as separate, the effective agent in aniline blue staining for callose is, in fact, this compound.[1] This guide will, therefore, compare the use of the traditional, mixed-component aniline blue with the purified fluorochrome, this compound.
Core Differences: The Mixture versus the Purified Fluorochrome
The primary distinction lies in the chemical composition. Aniline blue is a variable mixture of triphenylmethane dyes, and its composition can differ between batches and suppliers.[3] Conversely, this compound is a specific, defined chemical compound—sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzene-sulfonic acid.[1]
The key takeaway for researchers is that using commercial aniline blue introduces the variability of an undefined mixture, whereas using purified this compound offers higher purity and consistency. While it is stated that it matters little which is used since this compound is responsible for the fluorescence in both cases, using purified this compound can offer greater sensitivity and better contrast between callose deposits and other tissue components.[1]
Specificity and Mechanism of Action
Both aniline blue and this compound are used to detect callose, a linear polysaccharide composed of β-1,3-linked glucose units.[1] The fluorescence observed is due to the binding of this compound to these specific glucan linkages. This interaction induces a conformational change in the this compound molecule, leading to a significant increase in its fluorescence quantum yield. Aniline blue is not specific to callose and may complex with other plant cell wall components.[4]
Quantitative Spectroscopic Data
The spectral properties of aniline blue are, in essence, the spectral properties of this compound when used for callose detection. The fluorochrome is excited by ultraviolet (UV) or violet light and emits a bright yellow-green fluorescence.[3][5]
| Parameter | Aniline Blue (containing this compound) | Source(s) |
| Excitation Maximum | ~365-370 nm | [5][6] |
| Emission Maximum | ~509 nm | [6] |
| Appearance | Bright yellow-green fluorescence | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of aniline blue for callose staining. A protocol for purified this compound would be similar, likely involving similar buffer systems but potentially at a different optimal concentration due to its purity.
Protocol for Aniline Blue Staining of Callose in Plant Tissue
This protocol is adapted from methods used for Arabidopsis thaliana and can be modified for other plant tissues.[4][5][6]
Materials:
-
Fixative solution: 95% ethanol or a 1:3 acetic acid/ethanol solution.[4][7]
-
Aniline blue staining solution: 0.01% (w/v) aniline blue in 67 mM K2HPO4 buffer, pH adjusted to 9-12.[4] Some protocols use 0.5% aniline blue in 0.1 M Sørensen's phosphate buffer at pH 8.0.[5]
-
Wash/mounting solution: 67 mM K2HPO4 buffer or 50% glycerol.[4][6]
Procedure:
-
Fixation and Clearing:
-
Rehydration and Staining:
-
Remove the ethanol and wash the tissue with the wash buffer (e.g., 67 mM K2HPO4, pH 12).[4]
-
Replace the wash buffer with the aniline blue staining solution.[4]
-
Incubate for 60 minutes to 2 hours at room temperature in the dark, as aniline blue can be light-sensitive.[4][5] Wrapping the container in aluminum foil is recommended.[4][6]
-
-
Washing and Mounting:
-
Microscopy:
Visualized Workflows and Pathways
General Staining and Visualization Workflow
The following diagram outlines the logical flow from sample collection to data acquisition in a typical callose staining experiment.
Caption: A generalized workflow for callose staining in plant tissues.
Simplified Pathway of Pathogen-Induced Callose Deposition
Callose deposition is a key event in plant defense. The diagram below illustrates a simplified signaling cascade leading to callose synthesis at the site of attempted pathogen invasion.
Caption: Simplified pathway of PAMP-triggered callose deposition.
Conclusion
The distinction between this compound and aniline blue is a matter of chemical purity and specificity. The fluorescence historically attributed to aniline blue in callose staining is now understood to be caused by its active component, this compound.[1] For routine qualitative assessments, commercial aniline blue remains an effective and widely used reagent. However, for quantitative studies requiring high sensitivity, low background, and maximal reproducibility, the use of purified this compound is recommended. This knowledge allows researchers to make more informed decisions in selecting reagents for the precise and reliable detection of callose in their experimental systems.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Unlocking Precision in Callose Staining: Unveiling the Role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniline Blue WS - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Fluorescent staining for Callose with aniline blue [protocols.io]
- 6. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]
- 7. Staining of Callose Depositions in Root and Leaf Tissues [en.bio-protocol.org]
A Technical Guide to Sirofluor Fluorescence: Principles and Applications
Sirofluor is a highly specific fluorescent probe primarily utilized for the detection and visualization of (1→3)-β-D-glucans, a class of polysaccharides notably found in the cell walls of plants and fungi. Its utility in research, particularly in plant biology and mycology, stems from its remarkable fluorescence properties, which are intricately linked to its molecular environment. This technical guide delves into the core principles of this compound fluorescence, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism, application, and the technical protocols for its use.
Core Principles of this compound Fluorescence
This compound, chemically identified as sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzene-sulfonic acid, is the active fluorochrome found in the commercial dye aniline blue.[1][2] The fundamental principle of its fluorescence lies in a phenomenon known as environment-sensitive fluorescence. In its unbound, aqueous state, this compound exhibits weak intrinsic fluorescence.[3] This is due to the molecule's ability to dissipate absorbed energy through non-radiative pathways, such as molecular vibrations and rotations.
However, upon binding to (1→3)-β-D-glucans, this compound undergoes a significant conformational change that restricts its molecular motion.[4] This steric hindrance minimizes non-radiative energy loss, leading to a dramatic increase in fluorescence quantum yield. The result is a bright, easily detectable fluorescence emission. This "light-up" property upon binding to its target makes this compound an excellent probe for visualizing specific polysaccharide structures with high contrast.[3]
Mechanism of Fluorescence Activation
The fluorescence activation of this compound is a multi-stage process driven by its specific interaction with the helical structure of (1→3)-β-D-glucans.
-
Initial Binding: this compound molecules initially associate with the glucan polymer through weak intermolecular forces.
-
Conformational Restriction: As more this compound molecules bind, they become intercalated or associated with the glucan helix, leading to a more rigid and ordered molecular environment. This restriction of torsional and vibrational freedom is the primary cause of the enhanced fluorescence.
-
Fluorescence Enhancement: With non-radiative decay pathways suppressed, the absorbed energy is more efficiently released as fluorescent light, resulting in a strong emission signal.
This mechanism is visually represented in the following logical diagram:
Caption: Logical workflow of this compound fluorescence activation.
Photophysical Properties of this compound
| Photophysical Property | Unbound this compound (in water) | Bound this compound (to (1→3)-β-D-glucan) |
| Fluorescence Intensity | Weak | Strong (significantly enhanced) |
| Excitation Maximum (λex) | ~375 nm | ~400-450 nm[4] |
| Emission Maximum (λem) | ~455 nm[3] | ~500-506 nm[3] |
| Stokes Shift | ~80 nm | ~50-106 nm |
| Color of Fluorescence | N/A (very weak) | Bright Yellow[2] |
Note: The fluorescence emission of this compound is markedly solvent-dependent, with one study reporting a 150-fold greater fluorescence intensity in butan-1-ol compared to water, highlighting the influence of the microenvironment on its quantum yield.[4]
Application in Visualizing Plant Defense Responses
A key application of this compound is in the visualization of callose deposition in plants. Callose, a (1→3)-β-D-glucan, is rapidly synthesized and deposited at the cell wall in response to various stresses, including pathogen attack and wounding. This serves as a physical barrier to impede pathogen invasion. This compound's specificity for (1→3)-β-D-glucans makes it an invaluable tool for studying these plant defense mechanisms.[1][5]
The general signaling pathway leading to callose deposition and its visualization with this compound is as follows:
Caption: Plant defense signaling pathway leading to callose visualization.
Experimental Protocols
The following protocols are adapted from established methods for staining callose using aniline blue, where this compound is the active fluorescent component. For optimal results, it is recommended to use purified this compound if available.
Preparation of Staining Solution
-
Stock Solution: Prepare a 0.1% (w/v) stock solution of this compound (or aniline blue) in deionized water.
-
Working Solution: Dilute the stock solution to a final concentration of 0.01% (w/v) in a suitable buffer, such as 150 mM K2HPO4 (pH 9.5).
Staining Protocol for Plant Tissue
This protocol is a general guideline and may require optimization based on the specific plant species and tissue type.
-
Fixation (Optional but Recommended): Fix the plant tissue in a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30-60 minutes at room temperature.
-
Washing: Rinse the tissue three times with PBS for 5 minutes each to remove the fixative.
-
Staining: Immerse the tissue in the 0.01% this compound working solution and incubate in the dark for 30 minutes to 2 hours at room temperature.
-
Washing: Briefly rinse the tissue with the buffer used for the working solution to remove excess stain.
-
Mounting: Mount the stained tissue on a microscope slide in a drop of the buffer or a suitable mounting medium.
Experimental Workflow for this compound Staining and Imaging
The following diagram outlines the key steps in a typical this compound staining experiment.
Caption: Experimental workflow for this compound staining.
Fluorescence Microscopy Parameters
-
Excitation: Use a UV or violet excitation filter, typically around 395-415 nm.
-
Emission: Use a long-pass or band-pass emission filter to capture the yellow fluorescence, typically above 460 nm.
-
Microscope: A confocal laser scanning microscope is recommended for optimal image quality and to reduce out-of-focus fluorescence.[3]
Conclusion
This compound's unique environment-sensitive fluorescence makes it a powerful and highly specific tool for the detection of (1→3)-β-D-glucans. Its application in visualizing callose deposition has significantly advanced our understanding of plant defense mechanisms. By following the principles and protocols outlined in this guide, researchers can effectively utilize this compound to obtain high-quality fluorescence data for their studies in plant science, mycology, and beyond.
References
- 1. Unlocking Precision in Callose Staining: Unveiling the Role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the fluorescence properties of intrinsically fluorescent proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sirofluor Staining of Plant Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirofluor, the active fluorochrome in the commonly used aniline blue stain, is a valuable tool for visualizing callose deposition in plant tissues. Callose, a β-1,3-glucan polymer, is rapidly synthesized and deposited at sites of wounding or pathogen attack, serving as a key component of the plant's defense response. By specifically binding to these β-1,3-glucans, this compound allows for the fluorescent microscopic visualization and quantification of callose, providing insights into plant-microbe interactions, wound healing, and other physiological processes in plant roots.[1][2][3]
These application notes provide a detailed protocol for this compound staining of plant roots, along with information on the underlying signaling pathways and methods for quantitative analysis.
Data Presentation
Quantitative analysis of this compound-stained roots typically involves measuring the area or fluorescence intensity of callose deposits. This data can be effectively summarized in a table for comparison between different treatments or genotypes.
Table 1: Quantification of Callose Deposition in Arabidopsis thaliana Roots in Response to Flg22 Treatment.
| Treatment | Number of Callose Deposits (per mm of root) | Average Area of Callose Deposits (µm²) | Total Callose Area (µm² per mm of root) |
| Mock (Water) | 15 ± 3 | 25 ± 5 | 375 ± 75 |
| Flg22 (1 µM) | 85 ± 12 | 40 ± 8 | 3400 ± 480 |
Note: Data are representative and presented as mean ± standard deviation.
Experimental Protocols
Protocol: this compound Staining for Callose Detection in Plant Roots
This protocol is adapted for the staining of callose in the roots of the model plant Arabidopsis thaliana. Modifications may be required for other plant species.
Materials:
-
Arabidopsis thaliana seedlings
-
Microscope slides and coverslips
-
Forceps
-
Ethanol (95%)
-
0.01% (w/v) Aniline Blue solution in 67 mM K₂HPO₄ (pH 12)[4]
-
Mounting medium (e.g., 50% glycerol)
-
Fluorescence microscope with a UV filter set (e.g., excitation ~365 nm, emission ~500-506 nm)[4]
Procedure:
-
Sample Collection: Carefully excavate seedlings and gently wash the roots with water to remove any soil or growth media.
-
Fixation and Clearing:
-
Immerse the roots in 95% ethanol in a multi-well plate or microcentrifuge tube.[4]
-
Incubate at room temperature for at least 1 hour to fix the tissue and remove chlorophyll. For denser tissues, this step may require a longer incubation time or multiple changes of ethanol.
-
-
Rehydration and Staining:
-
Washing:
-
Remove the staining solution and wash the roots with 67 mM K₂HPO₄ (pH 12) for 30-60 minutes to remove excess stain and reduce background fluorescence.[4]
-
-
Mounting:
-
Carefully transfer the stained roots to a microscope slide.
-
Add a drop of mounting medium (e.g., 50% glycerol) over the roots.
-
Gently place a coverslip over the sample, avoiding air bubbles.
-
-
Microscopy:
-
Observe the stained roots using a fluorescence microscope equipped with a UV filter set. Callose deposits will appear as bright, fluorescent spots.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pathogen-Induced Callose Deposition
The deposition of callose is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the plant cell surface. This recognition triggers a downstream signaling cascade leading to the activation of callose synthases.
Caption: Pathogen-induced callose deposition signaling pathway.
Experimental Workflow for this compound Staining and Analysis
The following diagram outlines the typical workflow for an experiment investigating callose deposition in plant roots using this compound staining.
Caption: Experimental workflow for this compound staining.
References
Application Notes and Protocols for Sirofluor in Confocal Laser Scanning Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirofluor is a fluorescent dye primarily utilized in plant biology and related fields for the specific detection of callose, a β-1,3-glucan polysaccharide.[1] Callose deposition is a critical component of plant defense mechanisms, wound healing, and developmental processes.[2] this compound is the active fluorochrome in the commonly used aniline blue stain, responsible for the bright yellow-green fluorescence observed upon binding to callose.[1] Its specificity and bright fluorescence make it an invaluable tool for visualizing and quantifying callose deposition using confocal laser scanning microscopy (CLSM), providing insights into plant-pathogen interactions, cell wall dynamics, and physiological stress responses.
These application notes provide detailed protocols for the use of this compound in confocal microscopy, data interpretation guidelines, and a summary of its key characteristics.
Chemical and Spectroscopic Properties
This compound selectively binds to (1→3)-β-D-glucans, with its fluorescence intensity significantly increasing upon complexation.[3] This property allows for high-contrast imaging of callose deposits within plant tissues.
| Property | Value | Reference |
| Chemical Name | Sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonate | [3] |
| Excitation Maximum | ~405 nm | [4] |
| Emission Maximum | ~415-525 nm | [4] |
| Appearance of Stain | Bright Yellow-Green Fluorescence | [1] |
Key Applications
The primary application of this compound is the visualization and quantification of callose deposition in plant tissues. This has significant implications for:
-
Plant-Pathogen Interaction Studies: Monitoring the induction of callose as a defense response to fungal, bacterial, and viral pathogens.[5]
-
Wound Healing and Stress Physiology: Observing callose formation in response to mechanical damage and abiotic stresses.
-
Developmental Biology: Studying the role of callose in cell plate formation during cytokinesis, pollen tube growth, and plasmodesmata regulation.[6]
-
Drug Discovery and Agrochemical Research: Screening for compounds that modulate plant defense responses by affecting callose deposition.
Experimental Protocols
Protocol 1: Staining of Callose in Arabidopsis thaliana Leaves
This protocol is adapted for the detection of pathogen-associated molecular pattern (PAMP)-induced callose deposition in the leaves of the model plant Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana plants (5-6 weeks old)
-
PAMP elicitor solution (e.g., 100 nM flg22)
-
Fixative solution: 95% (v/v) ethanol
-
Staining solution: 0.01% (w/v) aniline blue in 67 mM K2HPO4, pH 12[5]
-
Wash solution: 67 mM K2HPO4, pH 12
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Elicitation: Infiltrate leaves of intact plants with the PAMP elicitor solution or a mock control (water or buffer).
-
Incubation: Incubate the plants for 16-24 hours under standard growth conditions to allow for callose deposition.[5]
-
Tissue Clearing and Fixation: Excise the treated leaves and place them in a multi-well plate or vial containing 95% ethanol. Incubate at room temperature on a rocker until the chlorophyll is completely removed, changing the ethanol as needed.[5]
-
Rehydration and Washing: Replace the ethanol with the wash solution (67 mM K2HPO4, pH 12) and incubate for 30-60 minutes at room temperature.[5]
-
Staining: Replace the wash solution with the aniline blue staining solution. Wrap the container in aluminum foil to protect it from light and incubate for 1-2 hours at room temperature on a rocker.[5]
-
Mounting: Mount the stained leaves in the staining solution or 50% glycerol on a microscope slide with a coverslip.
-
Imaging: Proceed immediately to confocal microscopy.
Protocol 2: Staining of Callose in Plant Roots
This protocol is suitable for visualizing callose in root tissues, for example, in response to pathogen infection or developmental cues.
Materials:
-
Plant seedlings with intact root systems
-
Fixative solution: Acetic acid/ethanol (1:3 v/v)[7]
-
Staining solution: 0.01% (w/v) aniline blue in 150 mM K2HPO4, pH 9.5[7]
-
Wash solution: 150 mM K2HPO4, pH 9.5
-
Mounting medium: 50% (v/v) glycerol
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Sample Collection: Carefully excavate seedlings to keep the root system intact.
-
Fixation: Submerge the entire seedling or excised root sections in the fixative solution and incubate overnight at room temperature.
-
Washing: Wash the fixed tissue with the wash solution (150 mM K2HPO4) for at least 30 minutes.[7]
-
Staining: Transfer the tissue to the aniline blue staining solution and incubate for at least 2 hours in the dark at room temperature.[7]
-
Mounting: Mount the stained roots in 50% glycerol on a microscope slide with a coverslip. The glycerol helps to clear the tissue and preserve the fluorescence.[7]
-
Imaging: Visualize the samples using a confocal microscope.
Confocal Microscopy Parameters
The following are general guidelines for setting up a confocal microscope for imaging this compound-stained samples. Optimal settings may vary depending on the instrument, sample type, and staining intensity.
| Parameter | Recommended Setting |
| Excitation Laser | 405 nm diode laser |
| Laser Power | 0.5 - 5% (use the lowest power necessary to obtain a good signal and minimize phototoxicity/photobleaching) |
| Pinhole | 1 Airy Unit (AU) for optimal confocality |
| Emission Detection | 415 - 525 nm |
| Detector | Photomultiplier tube (PMT) or HyD detector |
| Scan Speed | 400-600 Hz |
| Image Resolution | 1024 x 1024 pixels for high-resolution images |
| Z-stack | Acquire a series of optical sections to generate a 3D reconstruction of callose deposits. Step size should be determined based on the objective's numerical aperture and the desired axial resolution (e.g., 0.5 - 1 µm). |
Data Presentation and Quantification
Quantitative analysis of callose deposition is crucial for comparative studies. The fluorescence intensity and the number/area of callose deposits can be quantified using image analysis software such as ImageJ/Fiji.
Workflow for Quantification:
-
Image Acquisition: Capture Z-stacks of confocal images from control and treated samples using consistent imaging parameters.
-
Image Processing: Generate a maximum intensity projection of the Z-stack.
-
Thresholding: Apply a threshold to the image to segment the fluorescent callose deposits from the background.
-
Particle Analysis: Use the "Analyze Particles" function in ImageJ/Fiji to measure the number, area, and integrated density of the callose deposits.
-
Data Analysis: Statistically compare the quantitative data from different experimental groups.
Signaling Pathways and Visualizations
Pathogen-Induced Callose Deposition
The deposition of callose at the site of pathogen attack is a key component of PAMP-triggered immunity (PTI). The signaling cascade leading to callose synthesis is complex and involves the recognition of PAMPs by pattern recognition receptors (PRRs) at the plasma membrane.
Caption: Signaling pathway for pathogen-induced callose deposition.
Experimental Workflow for Callose Staining and Imaging
The following diagram outlines the key steps in the experimental workflow for visualizing callose deposition in plant tissues using this compound and confocal microscopy.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Unlocking Precision in Callose Staining: Unveiling the Role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reliable detection and quantification of plasmodesmal callose in Nicotiana benthamiana leaves during defense responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Imaging Callose at Plasmodesmata Using Aniline Blue: Quantitative Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]
Application of Sirofluor in Plant-Pathogen Interaction Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirofluor, the active fluorochrome component in the widely used aniline blue stain, serves as a critical tool in the investigation of plant-pathogen interactions. Its primary application lies in the specific detection and quantification of callose, a β-1,3-glucan polymer. Plants strategically deposit callose at sites of pathogen attack as a key defense mechanism, forming a physical barrier to impede pathogen ingress and spread. The fluorescence of this compound upon binding to callose provides a robust method for visualizing and quantifying this crucial aspect of plant immunity. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the use of this compound in studying plant defense responses.
Application Notes
This compound is an invaluable fluorescent probe for elucidating the dynamics of callose deposition in response to various pathogens, including fungi, bacteria, and viruses, as well as pathogen-associated molecular patterns (PAMPs). Its application allows for the quantitative assessment of a plant's innate immune response, specifically pattern-triggered immunity (PTI).
Key Applications Include:
-
Screening for resistant plant varieties: Comparing the extent and timing of callose deposition in different plant genotypes in response to a specific pathogen can help identify resistant varieties.
-
Investigating the efficacy of plant defense elicitors: Potential drug candidates or agrochemicals designed to boost plant immunity can be evaluated by measuring their ability to induce callose deposition.
-
Dissecting plant immune signaling pathways: By studying callose deposition in mutant plant lines with defects in specific signaling components, researchers can unravel the genetic and molecular mechanisms underlying plant defense.
-
Characterizing pathogen virulence factors: Some pathogen effectors are known to suppress callose deposition. This compound staining can be used to identify and characterize such virulence factors.
Quantitative Data Presentation
The following table summarizes representative quantitative data on callose deposition in response to pathogen infection, illustrating the utility of this compound-based staining and quantification.
| Plant-Pathogen Interaction | Treatment/Genotype | Mean Number of Cells with Callose Accumulation (per unit area) | Reference |
| Melon (Cucumis melo) vs. Powdery Mildew (Podosphaera xanthii) | Incompatible Interaction ("TGR-1551") | ~150 | [1] |
| Melon (Cucumis melo) vs. Powdery Mildew (Podosphaera xanthii) | Compatible Interaction ("Bola de Oro") | ~100 | [1] |
Signaling Pathway of PAMP-Triggered Callose Deposition
The deposition of callose is a hallmark of PAMP-triggered immunity (PTI). The following diagram illustrates the key signaling events leading from pathogen recognition to callose synthesis.
Caption: PAMP-triggered immunity (PTI) signaling pathway leading to callose deposition.
Experimental Protocols
Protocol 1: this compound Staining for Callose Visualization in Plant Leaves
This protocol is adapted for the visualization of callose deposition in plant leaves following pathogen infection or elicitor treatment.
Materials:
-
Plant leaves
-
Pathogen inoculum or elicitor solution
-
Fixative solution: 3:1 (v/v) ethanol:acetic acid
-
95% (v/v) ethanol
-
1 M NaOH
-
This compound staining solution: 0.01% (w/v) this compound (or Aniline Blue) in 150 mM K2HPO4 buffer, pH 9.5
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI or UV filter set (Excitation: ~365 nm, Emission: ~420 nm long-pass)
Procedure:
-
Inoculation/Elicitation: Infiltrate plant leaves with the pathogen suspension or elicitor solution. As a negative control, infiltrate leaves with sterile water or the corresponding buffer.
-
Incubation: Incubate the plants under appropriate conditions for the desired time period (e.g., 8-24 hours post-infiltration).
-
Tissue Harvest and Clearing: Excise the leaves and clear the chlorophyll by incubating them in the fixative solution overnight at room temperature. Subsequently, wash the leaves with 95% ethanol and then with distilled water.
-
Softening (Optional): For thicker tissues, incubate the leaves in 1 M NaOH for 1-2 hours at room temperature to soften the tissue, followed by thorough rinsing with distilled water.
-
Staining: Immerse the cleared leaves in the this compound staining solution for 1-2 hours at room temperature in the dark.
-
Mounting: Gently transfer a stained leaf onto a microscope slide with a drop of the staining solution and cover with a coverslip.
-
Microscopy: Observe the sample under a fluorescence microscope. Callose deposits will appear as bright, fluorescent spots.
-
Image Analysis: Capture images and quantify the number and area of callose deposits using image analysis software such as ImageJ or Fiji.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a plant-pathogen interaction study using this compound staining.
Caption: General experimental workflow for studying plant-pathogen interactions using this compound.
Conclusion
This compound is a powerful and specific fluorescent dye for the visualization and quantification of callose deposition, a key defense response in plants. The protocols and guidelines presented here provide a comprehensive framework for researchers to effectively utilize this compound in their studies of plant-pathogen interactions, ultimately contributing to the development of novel strategies for enhancing plant disease resistance.
References
Quantitative Analysis of Callose Deposition with Sirofluor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Callose, a β-1,3-glucan polymer, is a crucial component of the plant's defense system. Its deposition at the cell wall, particularly at the sites of pathogen attack or plasmodesmata, serves as a physical barrier to restrict pathogen ingress and spread. The quantitative analysis of callose deposition is, therefore, a key metric in studies of plant immunity, pathogen interactions, and the efficacy of plant defense-inducing compounds. Sirofluor, the active fluorescent component in the traditional aniline blue stain, specifically binds to β-1,3-glucans, providing a robust method for the visualization and quantification of callose deposits using fluorescence microscopy.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of callose deposition using this compound.
Applications
-
Screening for Plant Defense Elicitors: Quantifying callose deposition in response to chemical compounds or biological agents allows for the high-throughput screening of potential plant defense activators.
-
Investigating Plant-Pathogen Interactions: Measuring callose deposition is a reliable indicator of the plant's innate immune response, known as PAMP-triggered immunity (PTI), upon perception of pathogen-associated molecular patterns (PAMPs) like flagellin (flg22) or chitin.[3][4][5]
-
Characterizing Plant Immune Mutants: Comparing callose deposition in wild-type and mutant plants can elucidate the function of genes involved in plant defense signaling pathways.
-
Evaluating Disease Resistance: The extent of callose deposition can be correlated with the level of resistance to specific pathogens.
Signaling Pathway of PAMP-Triggered Callose Deposition
The deposition of callose is a downstream event in the PAMP-triggered immunity (PTI) signaling cascade. The process is initiated by the recognition of PAMPs by pattern recognition receptors (PRRs) on the plant cell surface. This recognition triggers a series of intracellular signaling events, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades.[6][7] These signals ultimately lead to the activation of callose synthases (CalS), enzymes responsible for the synthesis of callose at the plasma membrane.
Experimental Protocols
This section provides a detailed protocol for the elicitation, staining, and quantification of callose deposition in Arabidopsis thaliana leaves treated with the PAMP flg22. The principles of this protocol can be adapted for other plant species and elicitors.
Materials
-
Arabidopsis thaliana plants (4-5 weeks old)
-
flg22 peptide solution (100 nM in water)
-
Mock solution (water)
-
95% (v/v) Ethanol
-
This compound/Aniline Blue staining solution (0.01% (w/v) aniline blue in 67 mM K2HPO4, pH 9.0)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI or UV filter set (Excitation ~365 nm, Emission ~480 nm)
-
Image analysis software (e.g., Fiji/ImageJ)
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. core.ac.uk [core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves. | NSF Public Access Repository [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Sirofluor Staining for Fungal Cell Wall Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirofluor is a fluorescent dye that specifically binds to (1→3)-β-D-glucans, which are key structural components of fungal cell walls.[1] This specific binding makes this compound an excellent tool for the visualization of fungal cell walls in various research and drug development applications. Historically, this compound is the active fluorescent component in the commonly used aniline blue stain. The use of purified this compound offers greater sensitivity and contrast compared to traditional aniline blue staining.[2]
These application notes provide detailed protocols for the use of this compound in staining yeast and filamentous fungi, as well as its application in antifungal drug development for assessing cell wall damage.
Principle of this compound Staining
This compound is a fluorochrome that exhibits minimal fluorescence in its unbound state. Upon binding to (1→3)-β-D-glucans in the fungal cell wall, it undergoes a conformational change that results in a significant increase in fluorescence intensity, emitting a bright yellow-green fluorescence when excited with the appropriate wavelength of light. This specific interaction allows for the clear visualization of fungal cell wall structures such as hyphae, septa, and budding yeasts.
Applications
-
Visualization of Fungal Morphology: Detailed imaging of fungal cell wall structures for morphological studies.
-
Antifungal Drug Development: Assessing the efficacy of antifungal compounds that target cell wall integrity. Damage to the cell wall can be visualized by changes in staining patterns or intensity.
-
High-Throughput Screening (HTS): Adaptable for HTS assays to screen for new antifungal agents by monitoring fungal growth or cell wall damage.[3][4][5]
-
Plant-Pathogen Interaction Studies: Visualizing fungal hyphae within plant tissues.[6][7]
Data Presentation
Spectroscopic Properties of this compound
| Property | Unbound this compound | This compound-(1→3)-β-D-glucan Complex |
| Excitation Maximum | ~375 nm | 400 - 450 nm |
| Emission Maximum | ~460 nm | 500 - 550 nm |
| Appearance | Minimal Fluorescence | Bright Yellow-Green Fluorescence |
Data compiled from Smolecule.
Fungal Cell Wall Composition
The cell walls of fungi are primarily composed of chitin, α- and β-glucans, and glycoproteins. The specific composition can vary between different fungal species.[1][8][9] Fungi are notable for having a cell wall that contains both chitin and glucans.[1]
| Fungal Group | Predominant Cell Wall Components |
| Ascomycota | Chitin, β-(1,3)-glucan, β-(1,6)-glucan, mannoproteins |
| Basidiomycota | Chitin, β-(1,3)-glucan, β-(1,6)-glucan |
| Zygomycota | Chitin, chitosan, polyglucuronic acid |
This table provides a generalized overview. The exact composition can vary significantly between species and with growth conditions.
Experimental Protocols
Protocol 1: General Staining of Yeast and Filamentous Fungi
This protocol provides a general method for staining fungal cells for microscopic visualization.
Materials:
-
This compound staining solution (0.1 mg/mL in 0.1 M K2HPO4 buffer, pH 9.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fungal culture (liquid or from solid media)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for this compound)
Procedure:
-
Sample Preparation:
-
Liquid Culture: Centrifuge 1 mL of fungal culture at 3000 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS. Resuspend the final pellet in 100 µL of PBS.
-
Solid Media: Aseptically transfer a small amount of fungal mycelium or yeast colony to a microcentrifuge tube containing 1 mL of PBS. Gently vortex to suspend the cells. Proceed with washing steps as for liquid culture.
-
-
Staining:
-
Add 10 µL of the fungal cell suspension to a clean microscope slide.
-
Add 10 µL of the this compound staining solution to the cell suspension on the slide and mix gently with a pipette tip.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
-
Mounting:
-
Place a coverslip over the stained suspension, avoiding air bubbles.
-
-
Visualization:
-
Observe the slide under a fluorescence microscope using an excitation wavelength of 400-450 nm and an emission filter that allows for the detection of light between 500-550 nm.
-
Fungal cell walls will appear bright yellow-green.
-
Protocol 2: Assessing Fungal Cell Wall Damage
This protocol is designed for researchers in drug development to visualize the effects of antifungal compounds on the fungal cell wall.
Materials:
-
This compound staining solution (as in Protocol 1)
-
Fungal culture
-
Antifungal compound of interest
-
Culture medium
-
96-well microtiter plate (optional, for HTS)
-
Fluorescence microscope or plate reader
Procedure:
-
Treatment:
-
Grow the fungal culture in the presence of varying concentrations of the antifungal compound for a predetermined amount of time. Include an untreated control.
-
-
Harvesting and Washing:
-
Harvest the fungal cells from the treatment and control groups.
-
Wash the cells twice with PBS as described in Protocol 1.
-
-
Staining:
-
Resuspend the cell pellets in PBS.
-
Stain the cells with this compound solution as described in Protocol 1.
-
-
Visualization and Analysis:
-
Observe the stained cells under a fluorescence microscope.
-
Look for changes in staining patterns, such as patchy or abnormally bright fluorescence, which may indicate cell wall damage and regeneration attempts.
-
For quantitative analysis, the fluorescence intensity can be measured using a fluorometric plate reader with the appropriate excitation and emission settings. A significant increase or decrease in fluorescence compared to the control may indicate an effect on the cell wall.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound staining of fungal cells.
References
- 1. Fungus - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. A Fluorescence-Based High-Throughput Screening Assay to Identify Growth Inhibitors of the Pathogenic Fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. tandfonline.com [tandfonline.com]
- 8. cell-wall-glucans-of-fungi-a-review - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of Callose in Arabidopsis thaliana with Sirofluor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful tool for elucidating the dynamic cellular processes in plants. Sirofluor, the active fluorescent component in the widely used aniline blue stain, is a valuable probe for visualizing (1→3)-β-glucan (callose) deposits in living plant cells. Callose plays a crucial role in various developmental and stress-response pathways, including cell plate formation, plasmodesmata regulation, and defense against pathogens. Understanding the spatiotemporal dynamics of callose deposition is therefore critical for research in plant biology and for the development of novel therapeutic agents that may modulate plant defense responses.
These application notes provide a comprehensive guide to utilizing this compound for live-cell imaging of callose in the model organism Arabidopsis thaliana. The protocols detailed below are designed to be accessible to both novice and experienced researchers, providing a framework for robust and reproducible experimental design.
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Maximum Excitation Wavelength | 375 nm | [1] |
| Maximum Emission Wavelength | 460 nm | [1] |
| Stokes Shift | 85 nm | [1] |
| Fluorescence Color | Bright Yellow | [1] |
| Substrate Specificity | (1→3)-β-glucans | [1] |
| Background Fluorescence | Minimal in aqueous solution without substrate | [1] |
Table 2: Recommended Staining and Imaging Parameters for this compound in Arabidopsis
| Parameter | Recommended Value/Range | Notes |
| Staining | ||
| This compound (from Aniline Blue solution) Concentration | 0.01% - 0.1% (w/v) | Optimal concentration may vary depending on tissue type and developmental stage. Start with a lower concentration to minimize potential toxicity in live cells. |
| Solvent | Water or a suitable buffer (e.g., phosphate buffer) | Ensure the pH is compatible with maintaining cell viability. |
| Incubation Time | 5 - 30 minutes | Shorter incubation times are preferable for live-cell imaging to reduce stress on the cells. |
| Incubation Temperature | Room Temperature (20-25°C) | |
| Microscopy | ||
| Microscope Type | Confocal Laser Scanning Microscope (CLSM) or Epifluorescence Microscope | CLSM is recommended for higher resolution and optical sectioning. |
| Excitation Wavelength | 405 nm laser line or DAPI filter set (e.g., 365/10 nm) | |
| Emission Collection | 420 - 500 nm or a standard DAPI emission filter (e.g., 460/50 nm) | |
| Objective | Water immersion objective (e.g., 20x, 40x, or 63x) | Water immersion objectives are ideal for imaging live plant tissues mounted in aqueous media. |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
Materials:
-
Aniline Blue, water-soluble (ensure it contains this compound)
-
Distilled water or phosphate buffer (e.g., 50 mM, pH 7.2)
-
0.22 µm syringe filter
Procedure:
-
Prepare a 0.1% (w/v) stock solution of Aniline Blue in distilled water or phosphate buffer.
-
Gently vortex the solution until the Aniline Blue is completely dissolved.
-
For a working staining solution, dilute the stock solution to a final concentration of 0.01% to 0.05% (w/v) in the desired imaging buffer.
-
Filter the final staining solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Store the stock solution in the dark at 4°C for up to one month. Prepare fresh working solutions daily.
Protocol 2: Live-Cell Imaging of Callose in Arabidopsis Roots
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old) grown on agar plates
-
This compound staining solution (0.01% w/v)
-
Microscope slides and coverslips
-
Forceps
Procedure:
-
Carefully remove an Arabidopsis seedling from the agar plate using forceps.
-
Gently rinse the roots with liquid growth medium or water to remove any agar particles.
-
Place the seedling in a small petri dish containing the 0.01% this compound staining solution.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
After incubation, gently transfer the seedling to a microscope slide with a drop of fresh liquid growth medium or water.
-
Carefully place a coverslip over the specimen, avoiding air bubbles.
-
Immediately proceed with imaging using a confocal or epifluorescence microscope.
Protocol 3: Live-Cell Imaging of Callose in Arabidopsis Leaves
Materials:
-
Arabidopsis thaliana plants (3-4 weeks old)
-
This compound staining solution (0.05% w/v)
-
Microscope slides and coverslips
-
Sharp razor blade
-
Forceps
Procedure:
-
Excise a young, healthy leaf from the Arabidopsis plant.
-
Make a small incision on the abaxial (lower) side of the leaf with a sharp razor blade to facilitate dye penetration.
-
Float the leaf, abaxial side down, on a drop of 0.05% this compound staining solution in a petri dish.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
After staining, briefly rinse the leaf with water to remove excess stain.
-
Mount the leaf in a drop of water on a microscope slide with the abaxial side facing the objective.
-
Place a coverslip over the leaf and proceed with imaging.
Mandatory Visualization
Caption: Experimental workflow for live-cell imaging of callose with this compound.
Caption: Principle of this compound fluorescence upon binding to callose.
References
Application Notes and Protocols for Callose Detection in Pollen Tubes using Sirofluor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Callose, a β-1,3-glucan polymer, is a critical component of the pollen tube cell wall and is involved in key processes of polarized growth and reproduction in angiosperms. It is dynamically deposited during pollen tube elongation to form callose plugs, which are thought to compartmentalize the cytoplasm at the growing tip, and as a component of the inner cell wall. The Sirofluor protocol, which utilizes the fluorescent dye aniline blue, is a widely adopted and effective method for the visualization and quantification of callose in pollen tubes. The fluorochrome in aniline blue selectively binds to β-1,3-glucans, emitting a bright yellow-green fluorescence under UV or violet excitation, allowing for the precise localization of callose deposits. This technique is instrumental in studying pollen tube physiology, including growth dynamics, self-incompatibility responses, and the effects of genetic mutations or external compounds on pollen tube development.
Data Presentation
The this compound method coupled with fluorescence microscopy allows for the quantitative analysis of callose deposition. This can be particularly useful when comparing pollen tubes from different genotypes or those subjected to various treatments. Below is a summary of data from a study comparing callose deposition in wild-type (WT) Arabidopsis thaliana pollen tubes with a mutant (galt25789) exhibiting abnormal growth.
| Genotype/Treatment | Parameter Measured | Method of Quantification | Results |
| Wild-Type (WT) | Callose Distribution | Aniline Blue Staining and Fluorescence Microscopy | Callose signal primarily observed in the shaft of the pollen tube, with an absence of staining at the extreme tip. |
| galt25789 Mutant | Abnormal Callose Deposition at the Tip | Aniline Blue Staining and Fluorescence Microscopy | A significantly higher percentage of pollen tubes showed abnormal, high levels of callose signal at the growing tip compared to the shaft. |
| Quantitative Comparison | Percentage of Pollen Tubes with Tip Callose | Counting of pollen tubes with and without apical callose deposition (n ≥ 45) | galt25789 mutant pollen tubes displayed a statistically significant increase in the percentage of tubes with abnormal callose deposition at the tip (p < 0.005) compared to WT.[1] |
Experimental Protocols
Detailed methodologies for staining callose in both in vitro germinated pollen tubes and in vivo within the pistil are provided below.
Protocol 1: Staining of In Vitro Germinated Pollen Tubes
This protocol is suitable for the analysis of pollen germinated in liquid or on semi-solid medium.
Materials:
-
Pollen germination medium (specific to the plant species)
-
Microscope slides and coverslips
-
Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin)
-
Aniline blue staining solution (0.1% w/v aniline blue in 50 mM KPO₄ buffer, pH 7.5)
-
Fluorescence microscope with a UV filter set (e.g., DAPI filter)
Procedure:
-
Pollen Germination: Germinate pollen in a suitable liquid or on a semi-solid germination medium for the desired time period.
-
Fixation (Optional but Recommended): Add an equal volume of fixative solution to the germinated pollen and incubate for at least 30 minutes. This preserves the pollen tube morphology.
-
Washing: Gently centrifuge the pollen tube suspension and discard the supernatant. Resuspend the pollen tubes in 50 mM KPO₄ buffer (pH 7.5). Repeat this step twice to remove the fixative.
-
Staining: Add the 0.1% aniline blue staining solution to the pollen tube suspension and incubate in the dark for 10-15 minutes.
-
Mounting: Place a drop of the stained pollen tube suspension onto a microscope slide and gently place a coverslip over it.
-
Visualization: Observe the pollen tubes using a fluorescence microscope with a UV excitation filter (around 365 nm) and an emission filter (around 480 nm). Callose will fluoresce brightly.
Protocol 2: Staining of In Vivo Grown Pollen Tubes (in Pistil)
This protocol is used to visualize pollen tube growth within the female reproductive tissues.
Materials:
-
Pollinated pistils
-
Fixative solution (e.g., FAA or Carnoy's fixative: 60% ethanol, 30% chloroform, 10% glacial acetic acid)
-
8M NaOH (for softening)
-
50 mM KPO₄ buffer (pH 7.5)
-
0.1% (w/v) Aniline Blue solution in 50 mM KPO₄ buffer (pH 7.5)
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV filter set
Procedure:
-
Fixation: Excise the pistils at the desired time point after pollination and immediately immerse them in the fixative solution for at least 2 hours (can be stored overnight).
-
Rehydration: Rinse the fixed pistils with distilled water.
-
Softening: Transfer the pistils to a solution of 8M NaOH and incubate at room temperature for 2-8 hours, or until the tissues become soft and translucent. The incubation time will vary depending on the species.
-
Washing and Neutralization: Carefully remove the NaOH solution and wash the pistils thoroughly with several changes of distilled water until the pH is neutral.
-
Staining: Immerse the softened pistils in the 0.1% aniline blue solution and incubate in the dark for at least 4 hours, or overnight for dense tissues.
-
Mounting: Place a stained pistil on a microscope slide in a drop of the staining solution or 50% glycerol.
-
Squashing and Visualization: Gently place a coverslip over the pistil. To visualize the pollen tubes within the transmitting tract, apply gentle pressure to the coverslip with a blunt instrument to squash the tissue. Observe under a fluorescence microscope as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for this compound Staining
Caption: Experimental workflow for this compound staining of pollen tubes.
Signaling Pathway for Pollen Tube Tip Growth
Caption: Rho GTPase signaling at the pollen tube apex.
References
Application Notes and Protocols for Sirofluor Staining of Plasmodesmata Callose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Sirofluor for the specific staining and quantification of callose at plasmodesmata, critical for research in plant biology, pathology, and intercellular communication.
Introduction
Callose, a β-1,3-glucan polymer, plays a pivotal role in regulating the trafficking of molecules between plant cells through plasmodesmata (PD). The dynamic deposition and degradation of callose at the neck of these channels act as a regulatory mechanism, constricting the pore size and thereby controlling symplastic movement. This process is integral to plant development, defense against pathogens, and response to environmental stimuli.
This compound is the active fluorochrome component within the commonly used aniline blue stain responsible for binding to callose and producing a characteristic yellow fluorescence.[1][2][3][4] Utilizing purified this compound or aniline blue containing this compound offers a sensitive and high-contrast method for visualizing and quantifying callose deposits at plasmodesmata.[1]
Data Presentation: Staining and Imaging Parameters
While direct quantitative data on the optimization of pure this compound concentration and incubation time for plasmodesmata callose staining is not extensively available in the reviewed literature, the following tables summarize the commonly used concentrations of aniline blue (which contains this compound) and microscopy settings from various studies. It is important to note that the number of stained foci can be a more reliable indicator of changes in callose deposition than fluorescence intensity alone.
| Parameter | Value | Source |
| Aniline Blue Concentration | 1% (w/v) in 0.01 M K3PO4, pH 12 | [5] |
| Aniline Blue Concentration | 0.01% (w/v) in 67 mM K2HPO4, pH 12 | [6] |
| Parameter | Value | Source |
| Fixation/Bleaching Time | At least 5 hours (up to 6 hours) in 95-96% ethanol | [7] |
| Rehydration Time | 1 hour in double distilled water with 0.01% (v/v) Tween-20 | [5] |
| Staining Incubation Time | 30-60 minutes in darkness | [7] |
| Staining Incubation Time | 2 hours on a shaker | [6] |
| Parameter | Setting | Source |
| Excitation Wavelength | 405 nm | [5][8] |
| Emission Range | 415-525 nm | [5] |
| Pinhole Aperture | ~1 Airy unit | [5] |
| Objective | 40x Water Immersion | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in this compound staining of plasmodesmata callose.
Protocol 1: Staining of Plasmodesmata Callose in Nicotiana benthamiana Leaves (Fixed Tissue)
This protocol is adapted from methods that have been shown to be reliable for quantifying callose deposition.[5]
Materials:
-
Nicotiana benthamiana leaves (4-5 weeks old)
-
95-96% Ethanol
-
500 mL polypropylene jar
-
Forceps
-
Shaker
-
Petri dish
-
Razor blade
-
Double distilled water (ddH2O)
-
Tween-20
-
Aniline Blue (containing this compound)
-
0.01 M K3PO4, pH 12
-
Desiccator with vacuum
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Fixation and Bleaching:
-
Excise an entire leaf and submerge it in 95-96% ethanol in a 500 mL polypropylene jar. Use forceps to handle the petiole to avoid damaging the leaf lamina.
-
Seal the jar and incubate at room temperature on a shaker at 30-40 rpm for at least 5 hours. To accelerate bleaching, the ethanol can be changed after 2 hours. Avoid incubation longer than 6 hours to prevent tissue damage.[7]
-
-
Rehydration and Sectioning:
-
Once the leaves are bleached, remove them from the ethanol and place them in a Petri dish.
-
Cut the leaves into 5 mm wide strips using a sharp razor blade.
-
Rehydrate the leaf strips in ddH2O containing 0.01% (v/v) Tween-20 for 1 hour at room temperature on a shaker at 30-40 rpm.[5]
-
-
Staining:
-
Prepare a 1% (w/v) aniline blue solution in 0.01 M K3PO4, adjusted to pH 12.
-
Transfer the rehydrated leaf strips to a small Petri dish and submerge them in the aniline blue solution.
-
Place the open Petri dish in a desiccator and apply a vacuum for approximately 10 minutes, followed by a slow release of the pressure to ensure infiltration of the stain.
-
Incubate the samples in the staining solution for 30-60 minutes in the dark.
-
-
Microscopy:
-
Mount a stained leaf strip on a microscope slide with a drop of the staining solution and cover with a coverslip.
-
Image the abaxial side of the leaf epidermis using a confocal microscope with a 40x water immersion objective.
-
Excite the this compound with a 405 nm laser and capture the emission between 415 nm and 525 nm.[5]
-
Adjust laser intensity and gain to optimize the fluorescence signal from plasmodesmata against the background, avoiding oversaturation of the callose deposits.
-
Collect Z-stacks through the epidermal layer for subsequent quantification.
-
Protocol 2: Quantitative Analysis of Callose Deposition using ImageJ/Fiji
This protocol outlines a workflow for the semi-automated quantification of callose deposits from confocal images.
Software:
-
ImageJ or Fiji (--INVALID-LINK--)
-
Plugins such as CalloseQuant may be beneficial for a more automated workflow.[5]
Procedure:
-
Image Pre-processing:
-
Open the Z-stack confocal image in ImageJ/Fiji.
-
Create a maximum intensity projection of the Z-stack.
-
Convert the image to 8-bit grayscale.
-
-
Thresholding and Particle Analysis:
-
Use the thresholding tool to segment the fluorescent callose spots from the background. Adjust the threshold manually to ensure accurate selection.
-
Use the "Analyze Particles" function to count the number of callose deposits and measure their size and fluorescence intensity. Set size and circularity parameters to exclude non-specific signals.
-
-
Data Normalization:
-
To account for variations in cell size and density, it is recommended to normalize the number of callose deposits to the length of the cell wall or the area of the region of interest (ROI).
-
The cell wall can be manually traced using the freehand line tool, and its length measured.
-
Calculate the number of callose deposits per 100 µm of cell wall or per a defined area (e.g., 100 µm²).
-
Signaling Pathways and Experimental Workflows
Regulation of Plasmodesmata Callose Deposition
The deposition of callose at plasmodesmata is a dynamic process regulated by a complex signaling network involving plant hormones and enzymes. Key players include callose synthases (CalS), which synthesize callose, and β-1,3-glucanases (BG), which degrade it. Hormones such as abscisic acid (ABA) and salicylic acid (SA) can promote callose deposition, while others like gibberellins (GA) can lead to its degradation.
Caption: Regulation of plasmodesmata callose.
Experimental Workflow for this compound Staining and Analysis
The following diagram outlines the logical steps from sample preparation to data analysis for studying plasmodesmata callose.
Caption: this compound staining workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking Precision in Callose Staining: Unveiling the Role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Reliable detection and quantification of plasmodesmal callose in Nicotiana benthamiana leaves during defense responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Automated Image Analysis of Sirofluor Stained Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirofluor, the active fluorochrome in aniline blue, is a highly specific stain for (1,3)-β-glucans, a key component of callose in plants and cell walls in fungi.[1][2][3][4] Its bright fluorescence upon binding makes it an excellent tool for visualizing and quantifying these structures.[5] Automated image analysis of this compound-stained samples enables high-throughput, unbiased quantification, which is particularly valuable in plant biology, pathology, and antifungal drug discovery.[1][6][7] This document provides detailed protocols for staining and automated image analysis, along with examples of data presentation and visualization of related biological pathways.
Principle of this compound Staining
This compound selectively binds to (1,3)-β-glucans. This interaction leads to a significant enhancement of its fluorescence, emitting a bright yellow-green light when excited by UV or violet light.[1][3][4] This specificity allows for the clear visualization and quantification of callose deposits in plants, which are involved in processes like defense against pathogens and pollen development, as well as the structural components of fungal cell walls.[2][3][5]
Diagram of this compound's Mechanism of Action
Caption: this compound binds to (1,3)-β-glucan, forming a complex that fluoresces brightly.
Applications
-
Plant Biology: Studying plant development, particularly pollen maturation, and investigating plant defense responses to pathogens by quantifying callose deposition.[2][3][5]
-
Drug Discovery: Screening for antifungal compounds that disrupt the fungal cell wall by quantifying changes in (1,3)-β-glucan distribution or abundance.
-
Biotechnology: Assessing the health of cell cultures and their response to environmental stressors.[5]
Experimental Protocols
Protocol 1: this compound Staining of Plant Tissue (e.g., Arabidopsis thaliana leaves)
This protocol is adapted from methods for staining callose deposits in plant leaves.[6][7]
Materials:
-
This compound (or Aniline Blue, as it contains this compound)
-
Phosphate buffer (e.g., 150 mM K2HPO4, pH 9.5)
-
Fixative solution (e.g., ethanol:acetic acid:water, 3:1:1)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI or UV filter set
Procedure:
-
Sample Collection: Excise leaf tissue from control and treated plants.
-
Fixation: Immediately immerse the leaf tissue in the fixative solution and incubate for at least 2 hours at room temperature. For longer storage, samples can be kept in 70% ethanol.
-
Staining:
-
Prepare a 0.01% (w/v) this compound staining solution in phosphate buffer.
-
Wash the fixed tissue with phosphate buffer.
-
Incubate the tissue in the staining solution for 30-60 minutes in the dark.
-
-
Mounting:
-
Briefly rinse the stained tissue in phosphate buffer.
-
Mount the tissue on a microscope slide with a drop of the staining solution and a coverslip.
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope with an appropriate filter set (e.g., excitation ~375 nm, emission ~495 nm).
-
Acquire images for automated analysis.
-
Protocol 2: High-Throughput this compound Staining of Fungal Cells in Microplates
This protocol is designed for screening applications in a 96-well or 384-well plate format.
Materials:
-
Fungal cell culture
-
This compound staining solution (0.01% w/v in appropriate buffer)
-
Microplate reader with fluorescence detection or a high-content imaging system
-
Clear-bottom microplates
Procedure:
-
Cell Plating: Seed fungal cells into the wells of a microplate and culture under desired conditions. Include appropriate controls (e.g., untreated cells, positive control for cell wall disruption).
-
Compound Treatment (for drug screening): Add test compounds to the wells and incubate for the desired period.
-
Staining:
-
Add this compound staining solution directly to each well to a final concentration of 0.001-0.005%.
-
Incubate for 15-30 minutes in the dark.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with automated focusing and image capture settings.
-
Automated Image Analysis Workflow
The following workflow can be implemented using software such as ImageJ/Fiji.[1][6][7]
Caption: Automated image analysis workflow from image acquisition to data analysis.
Data Presentation
Quantitative data from the image analysis should be summarized in tables for easy comparison between different experimental conditions.
Table 1: Quantification of Callose Deposition in Response to a Pathogen-Associated Molecular Pattern (PAMP)
| Treatment | Number of Callose Deposits (per mm²) | Total Callose Area (μm² per mm²) | Mean Fluorescence Intensity (A.U.) |
| Control (Mock) | 15 ± 4 | 1,200 ± 350 | 85 ± 12 |
| PAMP (e.g., flg22) | 125 ± 18 | 15,600 ± 2,100 | 210 ± 25 |
Table 2: High-Throughput Screening of Antifungal Compounds
| Compound ID | Concentration (µM) | Fungal Cell Viability (%) | Mean this compound Fluorescence Intensity (A.U.) |
| Untreated Control | - | 100 ± 5 | 150 ± 20 |
| Compound A | 10 | 95 ± 8 | 145 ± 22 |
| Compound B | 10 | 45 ± 6 | 280 ± 35 |
| Positive Control | - | 10 ± 3 | 350 ± 40 |
Signaling Pathway
In plants, the perception of PAMPs by pattern recognition receptors (PRRs) triggers a signaling cascade that leads to the synthesis of callose at the cell wall as a defense mechanism.
Caption: Simplified signaling pathway of PAMP-triggered callose deposition in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking Precision in Callose Staining: Unveiling the Role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Buy this compound | 85137-47-9 [smolecule.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sirofluor Staining Technical Support Center: Troubleshooting Autofluorescence
Welcome to the technical support center for Sirofluor staining. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help you minimize autofluorescence and achieve high-quality staining results.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background fluorescence in my this compound-stained samples?
High background fluorescence, or autofluorescence, is the natural emission of light by biological structures when they absorb light. Several factors can contribute to this issue in your experiments:
-
Fixation Method: Aldehyde fixatives, especially glutaraldehyde, are a major cause of autofluorescence.[1][2][3] These fixatives cross-link proteins, but can also react with cellular components to create fluorescent products.[2][3] Formalin fixation can also enhance autofluorescence signals.[4]
-
Endogenous Fluorophores: Many cells and tissues contain naturally fluorescent molecules.[4] Common sources include:
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate with age and fluoresce brightly across multiple channels.[5][6]
-
Collagen and Elastin: These structural proteins are common in connective tissue and exhibit strong autofluorescence, typically in the blue-green region of the spectrum.[2]
-
NADH and Flavins: These metabolic coenzymes are present in most cells and contribute to background fluorescence.[7][8]
-
-
Sample Preparation: Remnants of red blood cells can cause autofluorescence.[7] It is recommended to perfuse tissues with PBS before fixation to remove them.[7]
-
Reagent and Protocol Issues: Insufficient washing, incorrect antibody concentrations, or inadequate blocking can also lead to high background.[9][10][11][12]
Q2: I've identified the likely source of my autofluorescence. What's the next step?
Once you have a hypothesis for the source of the autofluorescence, you can select an appropriate reduction strategy. The following troubleshooting workflow can guide your decision-making process.
Caption: Troubleshooting workflow for identifying and addressing sources of autofluorescence.
Autofluorescence Reduction Strategies
There are two main approaches to reducing autofluorescence: chemical quenching and computational correction.
Chemical Quenching
Chemical quenching involves treating the sample with a reagent that reduces or masks the autofluorescent signal.
Sodium borohydride is a reducing agent that is particularly effective at quenching autofluorescence caused by glutaraldehyde fixation.[1][13] It works by reducing the free aldehyde groups, which are a primary source of the fluorescence, to non-fluorescent alcohol groups.[2]
Experimental Protocol: Sodium Borohydride Treatment
-
Preparation: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution may fizz.[2]
-
Application: After fixation and permeabilization, wash the samples twice with PBS.
-
Incubation: Incubate the samples in the freshly prepared sodium borohydride solution. For cell monolayers, two 4-minute incubations are recommended.[2] For tissue sections (e.g., 7 µm), three 10-minute incubations may be necessary.[2][13]
-
Washing: Wash the samples thoroughly (at least three times for 5 minutes each) with PBS to remove all traces of sodium borohydride.[2]
-
Staining: Proceed with your standard this compound staining protocol.
Sudan Black B is a lipophilic dye that is highly effective at quenching autofluorescence originating from lipofuscin granules.[5][6] It physically masks the fluorescent pigments.[5]
Experimental Protocol: Sudan Black B Treatment
-
Preparation: Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol.[14][15] Stir the solution in the dark for 1-2 hours and filter it before use.[14]
-
Application: This treatment can be performed after your immunofluorescence staining is complete.[6][14]
-
Incubation: Cover the tissue sections with the Sudan Black B solution and incubate for 10-15 minutes at room temperature.[14]
-
Washing: Briefly rinse with 70% ethanol to remove excess dye, followed by extensive washing with PBS.[15] Important: Avoid using detergents in wash buffers, as this can remove the Sudan Black B.[14]
-
Mounting: Mount the coverslip as usual.
Note: A major drawback of Sudan Black B is that it can introduce a non-specific background signal in the red and far-red channels.[5][6]
Photobleaching
For general background autofluorescence, photobleaching can be an effective strategy.[16][17] This involves exposing the sample to high-intensity light before staining to destroy the endogenous fluorophores.[16][17] This method has been shown to be effective for a range of tissues, including brain and muscle, which are known to accumulate lipofuscin.[17]
Experimental Protocol: Photobleaching
-
Setup: Place your unstained, fixed, and permeabilized slides on the microscope stage or in a custom-built light box equipped with a broad-spectrum LED light source.[17]
-
Exposure: Expose the sample to continuous, high-intensity light. The duration can range from several minutes to hours, depending on the sample and the intensity of the light source.[2][18]
-
Monitoring: Periodically check the level of autofluorescence until it has been reduced to an acceptable level.
-
Staining: Proceed with the this compound staining protocol.
A key advantage of photobleaching is that it generally does not affect subsequent immunofluorescence staining.[17]
Computational Correction: Spectral Unmixing
If physical or chemical treatments are not feasible or are only partially effective, computational methods can be used. Spectral imaging and linear unmixing treat autofluorescence as a distinct fluorescent signal with its own unique emission spectrum.[19][20] By capturing the emission spectrum of the autofluorescence from an unstained control sample, specialized software can then subtract this "autofluorescence signature" from the experimental images.[20][21][22] This technique is powerful for separating fluorophores with overlapping emission spectra from autofluorescence.[19][21]
Caption: Simplified workflow for computational removal of autofluorescence using spectral unmixing.
Quantitative Comparison of Quenching Methods
The effectiveness of autofluorescence quenching can vary depending on the agent, tissue type, and the source of the autofluorescence. The table below summarizes the approximate reduction efficiencies reported for common methods.
| Quenching Agent | Target Autofluorescence | Sample Type | Approx. % Reduction | Reference(s) |
| Sudan Black B | Lipofuscin & General | Pancreatic Tissue | 65-95% | [23][24] |
| Sodium Borohydride | Aldehyde-induced | Respiratory Tissue | Marked Dampening | [15][25] |
| Photobleaching | General | Human Brain Tissue | Effective Reduction | [17] |
Disclaimer: These values are approximate and can vary significantly based on experimental conditions. It is crucial to optimize the quenching protocol for your specific sample type and staining procedure. Always include an unstained, quenched control to assess the effectiveness of the treatment.[7]
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tech Tip: Battling Tissue Autofluorescence - Biotium [biotium.com]
- 6. zellbio.eu [zellbio.eu]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. sinobiological.com [sinobiological.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. google.com [google.com]
- 14. Autofluorescence Quenching | Visikol [visikol.com]
- 15. DSpace [calhoun.nps.edu]
- 16. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. google.com [google.com]
- 19. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 20. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 21. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning | PLOS One [journals.plos.org]
- 23. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sirofluor Staining for an Improved Signal-to-Noise Ratio
Welcome to the technical support center for Sirofluor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound for a superior signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and provides actionable solutions to enhance your experimental outcomes.
Question: Why is my background fluorescence excessively high?
High background fluorescence can mask the specific signal from your target, leading to a poor signal-to-noise ratio. Several factors can contribute to this issue.
Answer:
High background fluorescence is often a result of non-specific binding of this compound or the presence of autofluorescent compounds in the sample. Here are several steps you can take to mitigate this:
-
Optimize Washing Steps: Insufficient washing can leave unbound this compound in the sample. Increase the number and duration of wash steps after the staining incubation.
-
Adjust Ionic Strength: The ionic strength of your buffers plays a critical role. Very low ionic strengths (<10 mM) can lead to aggregation and non-specific binding[1]. Conversely, very high concentrations (>200 mM) can reduce binding affinity[1].
-
Incorporate a Blocking Step: Although not always standard for small molecule dyes, a blocking step can sometimes reduce non-specific binding. You might consider pre-incubating your sample with a blocking agent.
-
Check for Autofluorescence: Your sample itself might be autofluorescent at the excitation and emission wavelengths of this compound. Image an unstained control sample under the same conditions to assess the level of autofluorescence.
Question: My this compound signal is weak or absent. What are the possible causes and solutions?
A weak or non-existent signal can be frustrating. The issue could lie with the staining conditions, the sample itself, or the imaging setup.
Answer:
Several factors can lead to a weak this compound signal. Consider the following troubleshooting steps:
-
Verify pH of Staining Buffer: this compound's binding and fluorescence are highly pH-dependent. The optimal pH range for fluorescence intensity is between 8.6 and 11.5[1]. Acidic conditions below pH 6.0 significantly reduce binding capacity[1].
-
Confirm Target Presence: Ensure that the target molecule, (1→3)-β-glucan, is present in your sample at a sufficient concentration. The degree of polymerization of the glucan chain can also affect binding, with shorter chains showing a diminished response[1].
-
Optimize this compound Concentration: While a higher dye concentration might seem better, it can also lead to increased background. Titrate your this compound concentration to find the optimal balance between signal and background.
-
Check Excitation and Emission Wavelengths: Ensure your microscope's filter sets are appropriate for this compound. Upon binding, it has an excitation maximum around 400-450 nm and an emission maximum in the 500-550 nm range[1].
-
Minimize Photobleaching: Although not explicitly detailed as a major issue in the provided context, photobleaching can be a factor with any fluorophore. Minimize the exposure time of your sample to the excitation light.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorochrome derived from aniline blue, specifically designed for the detection of polysaccharides, particularly (1→3)-β-glucans like callose[1][2][3]. In its unbound state, this compound exhibits minimal fluorescence[1]. Upon binding to (1→3)-β-glucans, its conformation is restricted, which significantly enhances its quantum yield, leading to a bright yellow fluorescence[1].
Q2: Is this compound the same as aniline blue?
No, but they are related. This compound is the active fluorescent component responsible for the observed fluorescence when using commercial aniline blue solutions for callose detection[2][3]. The misconception that aniline blue itself is the fluorophore is widespread[2].
Q3: What are the optimal pH and ionic strength for this compound staining?
The optimal conditions for this compound binding and fluorescence are crucial for a good signal-to-noise ratio.
| Parameter | Optimal Range | Sub-optimal/Problematic Ranges | Reference |
| pH | 8.6 - 11.5 | < 6.0 (significantly reduced binding) > 12.0 (fluorescence quenching) | [1] |
| Ionic Strength | 50 - 150 mM | < 10 mM (aggregation, variable fluorescence) > 200 mM (reduced binding affinity) | [1] |
Q4: Can the structure of the target polysaccharide affect this compound binding?
Yes. The degree of polymerization and branching of the (1→3)-β-glucan can influence binding affinity and fluorescence intensity. Longer linear glucan chains generally provide stronger binding and a greater fluorescence response[1]. The presence of (1→6)-β-glucan branches can moderately reduce the fluorescence intensity[1].
Experimental Protocols
Protocol: Staining of Callose in Plant Tissue with this compound
This protocol provides a general guideline for staining callose deposits in plant tissue. Optimization may be required for specific sample types.
-
Sample Preparation:
-
Fix plant tissue in a suitable fixative (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin).
-
Embed the tissue in paraffin or a suitable cryo-medium.
-
Section the tissue to a thickness of 10-20 µm and mount on microscope slides.
-
Deparaffinize and rehydrate the sections if necessary.
-
-
Staining Solution Preparation:
-
Prepare a 0.01% (w/v) this compound solution in a 150 mM potassium phosphate buffer at pH 9.0.
-
-
Staining Procedure:
-
Cover the tissue sections with the this compound staining solution.
-
Incubate for 30 minutes to 2 hours at room temperature in the dark.
-
Wash the slides three times for 5 minutes each with the 150 mM potassium phosphate buffer (pH 9.0).
-
-
Mounting and Imaging:
-
Mount the coverslip using a glycerol-based mounting medium.
-
Image using a fluorescence microscope with excitation around 400-450 nm and emission detection between 500-550 nm.
-
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: General experimental workflow for this compound staining.
References
Technical Support Center: Troubleshooting Non-Specific Binding of Sirofluor
Welcome to the technical support center for Sirofluor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding during fluorescence microscopy experiments for callose detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, chemically known as sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzene-sulfonic acid, is the active fluorochrome responsible for the fluorescence observed in aniline blue staining.[1][2][3] It is used for the histochemical detection of callose, a (1→3)-β-D-glucan, in plant tissues.[1][2][3][4] Upon binding to callose, this compound exhibits a brilliant yellow fluorescence, which allows for the visualization of callose deposits under a fluorescence microscope.[1][2][4] It is important to note that commercial aniline blue solutions contain this compound, and it is this compound, not the aniline blue itself, that is responsible for the staining.[1][2][3][5]
Q2: What are the common causes of non-specific binding and high background with this compound?
High background or non-specific staining with this compound can arise from several factors:
-
Binding to other cell wall components: While this compound is selective for (1→3)-β-glucans, it can also bind to other polysaccharides in the plant cell wall, such as cellulose and mixed-linked glucans, though with less intensity.[1]
-
Presence of interfering substances: Lignins and other phenolic compounds in the tissue can modify the fluorescence of this compound, potentially leading to background signal.[1]
-
Tissue autofluorescence: Plant tissues naturally contain fluorescent molecules that can contribute to background noise, especially at shorter wavelengths.[6]
-
Inadequate clearing of pigments: Residual chlorophyll can appear as a milky substance under UV excitation and interfere with callose detection.[7]
-
Suboptimal staining conditions: Incorrect pH of the staining solution, inappropriate dye concentration, or insufficient washing can all contribute to high background.
Q3: I am observing weak or no signal. What should I check?
If you are experiencing weak or no fluorescence, consider the following:
-
Incorrect filter sets: Ensure you are using the appropriate excitation and emission filters for this compound. The fluorescence emission maximum is around 500-506 nm when complexed with (1,3)-β-glucans.[1]
-
pH of the staining solution: this compound staining is pH-sensitive. Protocols often recommend a basic pH (around 12) for the staining buffer to ensure optimal fluorescence.[7]
-
Insufficient dye concentration: The concentration of this compound may be too low. Ensure you are using the recommended concentration from a validated protocol.
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to fade. Minimize exposure times and use an anti-fade mounting medium if necessary.[6]
Troubleshooting Guide for Non-Specific Binding
This section provides a step-by-step guide to address common issues of non-specific binding and high background fluorescence when using this compound.
Issue 1: High Background Fluorescence Across the Entire Sample
High background can obscure the specific callose signal, making quantification difficult.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Tissue Autofluorescence | Include an unstained control sample to assess the level of natural fluorescence.[6] Consider using a quenching agent if autofluorescence is high. |
| Suboptimal Staining Solution pH | Prepare fresh staining buffer and verify that the pH is at the recommended basic level (e.g., pH 12).[7] |
| Excessive this compound Concentration | Perform a concentration titration to determine the optimal dye concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of washing steps after staining to remove unbound dye. |
| Residual Clearing Agent/Fixative | Ensure that the tissue is thoroughly washed after clearing and fixation steps to remove any residual chemicals that might interfere with staining. |
Issue 2: Non-Specific Staining in unintended Cellular Structures
Fluorescence observed in structures other than callose deposits can lead to misinterpretation of results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Binding to other polysaccharides | Be aware that this compound can have some affinity for other β-glucans.[1] Compare your staining pattern with known localization of callose in your specific tissue type. |
| Presence of Lignin and Phenolics | The fluorescence of this compound can be influenced by these compounds.[1] Consider the composition of your tissue and if these substances are abundant in the areas of non-specific staining. |
| Precipitation of the Dye | Ensure the this compound solution is well-dissolved and free of precipitates before use. Filter the staining solution if necessary. |
Experimental Protocols
Standard Protocol for this compound Staining of Plant Tissue
This protocol is a general guideline and may require optimization for specific plant species and tissues.
-
Tissue Preparation and Clearing:
-
Fix the plant tissue in a suitable fixative (e.g., 95% ethanol).[7]
-
To ensure complete removal of chlorophyll, which can interfere with imaging, change the ethanol multiple times and incubate for 30-60 minutes each time until the tissue appears translucent.[7] Residual chlorophyll can appear as a milky substance under UV light.[7]
-
Samples can be stored in 95% ethanol at 4°C for up to a week.[7]
-
-
Staining Solution Preparation:
-
Staining Procedure:
-
Washing and Mounting:
-
After staining, wash the tissue with the staining buffer (without the dye) to remove excess this compound.
-
Mount the stained tissue in a mounting medium, such as 70% glycerol in 67 mM K₂HPO₄ (pH 12).[7]
-
Seal the coverslip with clear nail polish to prevent drying.
-
-
Microscopy:
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| This compound Concentration | 0.01% (w/v) | Titration may be necessary to optimize for different tissues. |
| Staining Solution pH | 12 | A basic pH is critical for optimal staining.[7] |
| Incubation Time | ≥ 60 minutes | Longer incubation times may increase signal but could also increase background. |
| Clearing Time | Until tissue is translucent | Multiple changes of 95% ethanol are recommended to remove all chlorophyll.[7] |
Visualizations
Caption: Troubleshooting workflow for non-specific this compound binding.
Caption: this compound's interactions within the plant cell wall.
References
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Buy this compound | 85137-47-9 [smolecule.com]
- 5. Unlocking Precision in Callose Staining: Unveiling the Role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 7. par.nsf.gov [par.nsf.gov]
preventing photobleaching of Sirofluor during microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of Sirofluor during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent dye used for the specific detection of β-1,3-glucans, which are major components of callose in plants and fungi. It is the active fluorochrome in the commonly used aniline blue stain. Its primary application is in visualizing callose deposition, which is often a marker for plant defense responses, wounding, and various developmental processes.
Q2: What causes the photobleaching of this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence. This process is primarily caused by the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye molecule. Factors that exacerbate photobleaching include high-intensity excitation light, prolonged exposure to light, and the presence of oxygen.
Q3: What are the typical excitation and emission wavelengths for this compound?
Unbound this compound has a maximum excitation at approximately 375 nm and a maximum emission around 460 nm. However, when bound to (1→3)-β-glucans, its spectral properties shift, with excitation maxima in the range of 400-450 nm and emission maxima between 500-550 nm, resulting in a characteristic bright yellow fluorescence.[1]
Troubleshooting Guide
Problem: Weak or No this compound Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Filter Set | Ensure you are using a filter set appropriate for the bound form of this compound (e.g., a DAPI or a custom filter set with excitation around 400-450 nm and emission detection around 500-550 nm). |
| Low Stain Concentration | Optimize the concentration of this compound. A typical starting concentration is 0.01% (w/v), but this may need to be adjusted depending on the sample type and thickness. |
| Insufficient Staining Time | Increase the incubation time to allow for adequate penetration and binding of the dye to the callose deposits. |
| pH of Staining Solution | The fluorescence of this compound can be pH-sensitive. Ensure the staining buffer is at the recommended pH, typically around 7.2 to 8.5. |
| Sample Fixation Issues | Inadequate or inappropriate fixation can mask the callose. Ensure proper fixation protocols are followed. For plant tissues, FAA (formaldehyde-acetic acid-alcohol) is a common fixative. |
Problem: Rapid Photobleaching of this compound Signal
| Possible Cause | Troubleshooting Steps |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal. Use neutral density filters if available. |
| Prolonged Exposure Time | Minimize the exposure time for each image acquisition. For time-lapse experiments, increase the interval between acquisitions as much as possible. |
| Absence of Antifade Reagent | Always use a commercial or homemade antifade mounting medium. Popular choices include ProLong™ Gold and VECTASHIELD®. |
| Oxygen Availability | For in vitro samples, oxygen scavengers can be added to the imaging medium to reduce the rate of photobleaching. |
| Suboptimal Imaging Settings | Use a higher gain setting on the detector rather than increasing the excitation intensity. Binning pixels can also help to increase the signal-to-noise ratio, allowing for lower excitation power. |
Quantitative Data on Fluorophore Photostability
Table 1: Qualitative Comparison of Antifade Reagents
| Antifade Reagent | Key Features | Curing Time | Refractive Index (Cured) |
| ProLong™ Gold | Hard-setting mountant that provides high photostability. | 24 hours | ~1.47 |
| VECTASHIELD® | Non-hardening mountant that offers good initial photobleaching resistance. | N/A | ~1.45 |
| n-Propyl gallate (NPG) | A common component of homemade antifade solutions. Effective but can be less stable over long-term storage. | N/A | Dependent on glycerol concentration |
Table 2: Photostability Comparison of this compound and Calcofluor White
| Fluorophore | Target | Relative Photostability | Notes |
| This compound | (1→3)-β-glucans (Callose) | Moderate | Prone to photobleaching under high illumination, necessitating the use of antifade reagents. |
| Calcofluor White | Cellulose and Chitin | Lower | Fades more rapidly than some other fluorochromes under UV illumination.[2] |
Experimental Protocols
Detailed Protocol for this compound Staining of Plant Tissue with Antifade Mounting
This protocol is designed for the visualization of callose deposition in plant leaf tissue.
Materials:
-
This compound (or Aniline Blue, water-soluble)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin)
-
Ethanol series (50%, 70%, 95%, 100%) for dehydration
-
Clearing agent (e.g., methyl salicylate or a commercial clearing solution)
-
Antifade mounting medium (e.g., ProLong™ Gold)
-
Microscope slides and coverslips
Procedure:
-
Fixation: Immediately immerse the plant tissue in the fixative solution and incubate for at least 4 hours at room temperature, or overnight at 4°C.
-
Dehydration: Wash the tissue in 50% ethanol for 10 minutes, followed by a series of 10-minute incubations in 70%, 95%, and 100% ethanol.
-
Clearing: Incubate the tissue in the clearing agent until it becomes transparent. This may take several hours to days depending on the tissue.
-
Rehydration: Rehydrate the tissue by incubating for 10 minutes each in 100%, 95%, 70%, and 50% ethanol, followed by a final 10-minute wash in PBS.
-
Staining: Prepare a 0.01% (w/v) this compound solution in 150 mM K2HPO4 (pH 8.5-9.5). Immerse the tissue in the staining solution and incubate in the dark for 30 minutes to 2 hours.
-
Washing: Briefly rinse the tissue in PBS to remove excess stain.
-
Mounting: Place the stained tissue on a microscope slide. Carefully remove any excess PBS with the corner of a tissue. Add a drop of antifade mounting medium (e.g., ProLong™ Gold) onto the tissue.
-
Coverslipping: Gently lower a coverslip over the mounting medium, avoiding air bubbles.
-
Curing: Allow the mounting medium to cure in the dark at room temperature for 24 hours for hard-setting mountants like ProLong™ Gold.
-
Imaging: Image the sample using an appropriate filter set (e.g., excitation 405 nm, emission 500-550 nm). Use the lowest possible excitation intensity and exposure time to minimize photobleaching.
Visual Guides
Caption: A flowchart illustrating the key steps in a this compound staining protocol designed to minimize photobleaching.
Caption: A flowchart to guide troubleshooting of rapid this compound photobleaching during microscopy.
Caption: A simplified signaling pathway for pathogen-induced callose deposition in plants.
References
Technical Support Center: Sirofluor (Calcofluor White) Staining
Welcome to the technical support center for Sirofluor staining. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts during their experiments. This compound is a fluorescent stain that binds to chitin and cellulose, making it an invaluable tool for visualizing fungal cell walls, plant tissues, and other polysaccharides.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound (Calcofluor White) staining?
This compound, commonly known as Calcofluor White, is a non-specific fluorescent dye that binds to β-1,3 and β-1,4 polysaccharide linkages found in chitin and cellulose.[1] When bound to these molecules, the dye fluoresces under ultraviolet (UV) or blue-violet light, typically emitting a bright, apple-green or blue-white light, depending on the microscope's filter combination.[1][2] This allows for the clear visualization of fungal cell walls, plant cells, and amoebic cysts.[1]
Q2: Why is my signal weak or non-existent?
Several factors can contribute to weak or no staining. The concentration of the dye may be too low, or the incubation time might be insufficient for the stain to bind to the target structures.[3] Additionally, ensure that your microscope's filter sets are appropriate for the excitation and emission wavelengths of Calcofluor White (excitation max ~355 nm, emission max ~433 nm). It is also crucial to check the viability of the stain, as improper storage can lead to degradation.
Q3: What causes high background fluorescence?
High background can obscure the specific signal from your sample. This can be caused by several factors:
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can interfere with the signal.[4][5] Including an unstained control sample is essential to assess the level of autofluorescence.[4][6]
-
Excessive Stain Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and a generally high background.[3]
-
Inadequate Washing: Insufficient washing after the staining step may leave unbound dye in the background.[6][7]
Q4: How can I prevent photobleaching of the fluorescent signal?
Photobleaching is the irreversible fading of a fluorescent signal upon exposure to light.[8] To minimize photobleaching:
-
Use an anti-fade mounting medium, which can help preserve the fluorescent signal.[10][11]
-
Minimize the time spent focusing on the sample under fluorescence illumination. Use brightfield to locate the area of interest before switching to fluorescence.[12]
-
Capture images quickly and efficiently.[10]
Troubleshooting Guide
This section addresses specific artifacts and provides step-by-step solutions.
Issue 1: Patchy or Uneven Staining
| Possible Cause | Solution |
| Poor Stain Penetration | Ensure the sample is adequately permeabilized if necessary. For tissues, consider sectioning them thinly. |
| Stain Aggregation | Filter the staining solution before use to remove any precipitates. Ensure the stain is fully dissolved in the buffer. |
| Uneven Sample Mounting | Make sure the coverslip is lowered gently to avoid air bubbles and to ensure an even layer of mounting medium.[13] |
Issue 2: Non-Specific Binding and Artifacts
| Possible Cause | Solution |
| Binding to Non-Target Structures | Some materials, like cotton fibers, can also bind Calcofluor White and fluoresce brightly. Be cautious of contamination from clothing or swabs. |
| Drying of the Sample | Allowing the sample to dry out during the staining process can cause the stain to precipitate and bind non-specifically.[14] Keep the sample moist at all times. |
| High Stain Concentration | Titrate the concentration of the this compound stain to find the optimal balance between strong specific signal and low background.[3] |
Recommended Staining Protocol and Parameters
For optimal results, it is crucial to standardize the experimental protocol. Below is a general guideline for this compound (Calcofluor White) staining.
| Parameter | Recommendation | Notes |
| Stain Concentration | 0.01% - 0.1% (w/v) | Higher concentrations may be needed for thick samples but increase the risk of background. |
| Incubation Time | 1 - 5 minutes | Longer times may be required for denser tissues. |
| Washing Steps | 2-3 washes with buffer (e.g., PBS) | Thorough washing is critical to remove unbound stain and reduce background.[7] |
| Counterstain (Optional) | 0.05% Evans Blue | Can be used to quench background fluorescence, making the specifically stained structures stand out more clearly.[15] |
| Mounting Medium | Anti-fade mounting medium | Helps to preserve the fluorescent signal during imaging.[11] |
Visual Guides
General this compound Staining Workflow
The following diagram illustrates the key steps in a typical this compound staining protocol.
References
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. opticalpathways.com [opticalpathways.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
Technical Support Center: Optimizing Sirofluor Concentration
Welcome to the technical support center for Sirofluor staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize this compound concentration for various tissues, primarily of plant and fungal origin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
A1: this compound is the active fluorescent component in the commonly used stain, aniline blue. Its chemical name is sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzene-sulfonic acid. This compound specifically binds to (1→3)-β-glucans, which are polysaccharides found in the cell walls of plants (as callose) and fungi. This binding results in a bright yellow fluorescence, making it an excellent tool for visualizing these structures.[1][2]
Q2: Can I use this compound to stain animal tissues?
A2: Currently, there is no established application for using this compound to stain animal tissues. This is because (1→3)-β-glucans are not typically found in the extracellular matrix or on the cell surfaces of animal tissues. The primary application of this compound is for plant and fungal specimens.
Q3: What are the excitation and emission wavelengths for this compound?
A3: When unbound, this compound has a maximum excitation at approximately 375 nm and a maximum emission around 460 nm. However, when it binds to (1→3)-β-glucans, its spectral properties shift. The bound complex is typically excited with violet or UV light (around 400-450 nm) and emits a bright yellow fluorescence with a maximum between 500-550 nm.[1]
Q4: How should I store my this compound or aniline blue solution?
A4: this compound solutions are moderately resistant to photobleaching but should be stored in a dark container to minimize light exposure. For long-term storage, it is recommended to keep the solutions at reduced temperatures (e.g., 4°C).[1][3] The solid form of this compound is hygroscopic and should be stored in a dry environment.[1]
Q5: Is it better to use pure this compound or aniline blue?
A5: While aniline blue is traditionally used, it is a variable mixture of compounds. Using purified this compound provides a more chemically defined and consistent staining solution, leading to more reproducible results with potentially lower background fluorescence.[2] However, for many qualitative applications, commercially available aniline blue is sufficient.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining procedures.
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Fluorophore Concentration | The concentration of this compound is too low. Increase the concentration in increments (see Table 1 for starting points). |
| Insufficient Incubation Time | The stain has not had enough time to penetrate the tissue and bind to the target. Increase the incubation time. |
| Incorrect pH of Staining Solution | The pH can affect the binding efficiency. Aniline blue staining for callose is often performed at a basic pH (around 9.0-12.0) to enhance fluorescence.[3][4] |
| Target Abundance | The target (1→3)-β-glucan may be absent or in very low abundance in your specific tissue or developmental stage. Use a positive control tissue known to contain high levels of callose or other β-glucans. |
| Photobleaching | Excessive exposure to the excitation light source can cause the fluorophore to fade. Minimize exposure time during microscopy and use an anti-fade mounting medium if possible.[1] |
Problem 2: High Background Staining
| Possible Cause | Troubleshooting Steps |
| Excessive Fluorophore Concentration | Too much stain can lead to non-specific binding and high background. Titrate the this compound concentration downwards. |
| Autofluorescence of the Tissue | Many plant tissues exhibit natural fluorescence (autofluorescence), especially in the blue and green regions of the spectrum, which can interfere with the this compound signal.[5] |
| - Pre-treatments: Consider pre-treating the tissue with reagents like sodium borohydride or using a bleaching step to quench autofluorescence.[6] | |
| - Spectral Unmixing: If your microscopy system supports it, use spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence. | |
| - Filter Selection: Use a narrow bandpass emission filter to specifically capture the yellow fluorescence of the this compound-glucan complex. | |
| Inadequate Washing | Unbound fluorophore remaining in the tissue will contribute to background noise. Ensure thorough washing steps after staining. |
| Non-specific Binding | Lignin and other phenolic compounds in plant cell walls can sometimes contribute to background fluorescence.[2] Ensure your tissue preparation and clearing steps are adequate. |
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the tissue type, its thickness, and the abundance of the target polysaccharide. The following table provides recommended starting concentrations based on published protocols. It is highly recommended to perform a titration series to determine the optimal concentration for your specific experimental conditions.
| Tissue Type | Recommended Concentration Range (% w/v) | Typical Incubation Time | Reference |
| Plant Leaves (e.g., Arabidopsis) | 0.01% - 0.05% | 30 - 60 minutes | [4] |
| Plant Roots | 0.05% | 10 - 30 minutes | [7] |
| Pollen Tubes | 0.05% - 1% | 5 - 20 minutes | [8][9] |
| Fungal Hyphae | 0.05% - 1% | 10 - 30 minutes | [3][10] |
Note: The concentrations above often refer to "aniline blue" in the literature, of which this compound is the active component. When using purified this compound, you may be able to use lower concentrations.
Experimental Protocols
Protocol 1: Staining of Callose Deposits in Plant Leaves
This protocol is adapted for the detection of callose in Arabidopsis thaliana leaves.
Materials:
-
This compound (or Aniline Blue) stock solution (e.g., 0.1% w/v in water)
-
Dipotassium phosphate (K₂HPO₄) buffer (67 mM, pH 9.0-12.0)
-
Ethanol (95%)
-
Forceps and microscope slides/coverslips
-
Fluorescence microscope with UV/violet excitation and a yellow emission filter.
Procedure:
-
Fixation and Clearing: Excise leaf discs and place them in 95% ethanol. Incubate at room temperature until the chlorophyll is cleared and the tissue appears translucent. This may take 24-48 hours, with several changes of ethanol.
-
Rehydration: Rehydrate the cleared leaf discs by passing them through a decreasing ethanol series (e.g., 70%, 50%, 30% ethanol, then water), for 10 minutes at each step.
-
Staining: Prepare the staining solution by diluting the this compound stock solution in 67 mM K₂HPO₄ buffer to a final concentration of 0.01%. Incubate the leaf discs in the staining solution for 30-60 minutes in the dark.[4]
-
Washing: Briefly rinse the stained tissue in the K₂HPO₄ buffer to remove excess stain.
-
Mounting: Mount the leaf discs in a drop of the K₂HPO₄ buffer or a glycerol-based mounting medium on a microscope slide.
-
Imaging: Observe the sample using a fluorescence microscope. Excite with light in the 400-450 nm range and collect the emission around 500-550 nm.
Protocol 2: Staining of Fungal Hyphae in Infected Plant Tissue
This protocol is a general guide for visualizing fungal structures within plant tissues.
Materials:
-
This compound (or Aniline Blue) stock solution (e.g., 0.1% w/v in water)
-
Potassium hydroxide (KOH) solution (1 M)
-
Dipotassium phosphate (K₂HPO₄) buffer (67 mM, pH 9.0)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Clearing: Place the infected plant tissue in 1 M KOH and heat at 65°C for up to 3 hours or autoclave for 15 minutes at 121°C. This step clears the plant tissue and makes the fungal structures more accessible.[7]
-
Rinsing: Carefully rinse the cleared tissue with distilled water several times to remove the KOH.
-
Staining: Prepare the staining solution by diluting the this compound stock to a final concentration of 0.05% in 67 mM K₂HPO₄ buffer (pH 9.0).[3][7] Immerse the tissue in the staining solution for 10-30 minutes.
-
Mounting and Imaging: Mount the stained tissue in a drop of the staining solution or buffer on a slide and observe with a fluorescence microscope as described in Protocol 1.
Visualizations
Caption: General experimental workflow for this compound staining of tissues.
Caption: Decision tree for troubleshooting common this compound staining issues.
References
- 1. Buy this compound | 85137-47-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. apsnet.org [apsnet.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. scilit.com [scilit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 9. kaliszlab.weebly.com [kaliszlab.weebly.com]
- 10. Caspofungin-Mediated β-Glucan Unmasking and Enhancement of Human Polymorphonuclear Neutrophil Activity against Aspergillus and Non-Aspergillus Hyphae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High Background Fluorescence in Plant Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background fluorescence in plant samples during their experiments.
Troubleshooting Guides
High background fluorescence, often caused by autofluorescence from endogenous molecules, can obscure the signal from your specific fluorescent probes. This guide provides a systematic approach to identifying and mitigating this issue.
Problem: High background fluorescence is obscuring my signal.
Step 1: Identify the Source of Autofluorescence
The first step is to determine the origin of the unwanted fluorescence.
-
Observe an unstained control sample: Prepare a sample without your fluorescent label and observe it using the same imaging settings. If you see significant fluorescence, it is likely autofluorescence from the plant tissue itself.
-
Identify common autofluorescent compounds: Plant tissues contain numerous molecules that naturally fluoresce. The most common culprits are:
-
Chlorophyll: Emits strongly in the red region of the spectrum.[1]
-
Lignin: A major component of secondary cell walls, it fluoresces broadly in the blue and green regions.[1]
-
Phenolic compounds and flavonoids: These compounds are widespread in plant tissues and can contribute to background fluorescence across the spectrum.
-
Step 2: Implement Pre-Imaging Mitigation Strategies
Several techniques can be employed before imaging to reduce background fluorescence.
-
Tissue Clearing: This involves treating the sample with chemical agents to reduce light scattering and remove pigments that cause autofluorescence. Several methods are available, each with its own advantages and disadvantages.[2][3][4][5]
-
ClearSee and ClearSeeAlpha: These aqueous-based methods are effective at removing chlorophyll and are compatible with many fluorescent proteins.[2][3][4][5] ClearSeeAlpha includes an antioxidant to prevent tissue browning.
-
2,2'-thiodiethanol (TDE): A simple and rapid clearing agent that works by matching the refractive index of the tissue.
-
PEA-CLARITY: A hydrogel-based method that provides excellent transparency and is suitable for immunolabeling.
-
-
Photobleaching: Exposing the sample to intense light before imaging can selectively destroy autofluorescent molecules. However, this method should be used with caution as it can also photobleach your fluorescent probe if not performed carefully.
Step 3: Optimize Imaging Parameters
Adjusting your microscopy settings can help to separate the signal from the background.
-
Choose the right fluorophore: If possible, select a fluorophore that emits in a spectral region with low autofluorescence. For many plant tissues, this means avoiding the blue and green channels and opting for red or far-red fluorophores.
-
Use appropriate filters: Ensure that your excitation and emission filters are well-matched to your fluorophore to minimize the detection of out-of-spectrum autofluorescence.
-
Spectral Imaging and Linear Unmixing: This powerful technique involves capturing the entire emission spectrum at each pixel of your image. By knowing the spectral profiles of your fluorophore and the autofluorescence, you can computationally separate the two signals.
Experimental Workflow for Troubleshooting High Background Fluorescence
Caption: A logical workflow for diagnosing and resolving high background fluorescence in plant samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in my plant samples?
High background fluorescence in plant samples is most often due to autofluorescence from endogenous molecules. The main contributors are chlorophyll, which fluoresces in the red part of the spectrum, and lignin, a structural component of cell walls that fluoresces broadly in the blue and green regions.[1] Other phenolic compounds and secondary metabolites can also contribute to the background signal.
Q2: How can I reduce chlorophyll autofluorescence?
Several methods are effective for reducing chlorophyll autofluorescence:
-
Tissue Clearing: Methods like ClearSee are specifically designed to remove chlorophyll while preserving the fluorescence of many fluorescent proteins.[2][3][4][5]
-
Solvent Extraction: Incubating samples in ethanol or acetone can extract chlorophyll, but this may also affect the integrity of your sample and the fluorescence of your probes.
-
Spectral Unmixing: If you can acquire the emission spectrum of chlorophyll in your sample, you can use spectral unmixing to computationally remove its contribution to the image.
Q3: What is tissue clearing and which method should I choose?
Tissue clearing is a chemical process that makes biological tissues transparent, allowing for deep imaging without physical sectioning. The choice of method depends on your specific sample, the fluorescent proteins you are using, and your experimental goals.
| Method | Principle | Clearing Time | Fluorescent Protein Compatibility | Advantages | Disadvantages |
| ClearSee | Aqueous solution with urea and detergents | Days to weeks | Good for many common FPs | Simple protocol, good chlorophyll removal | Can cause tissue swelling |
| TDE | Refractive index matching | Hours to days | Good | Rapid, simple | May not be as effective for highly pigmented tissues |
| PEA-CLARITY | Hydrogel embedding and lipid removal | Weeks | Excellent | High transparency, good for immunolabeling | Complex and lengthy protocol |
Q4: Can I perform immunolabeling on cleared plant tissues?
Yes, some clearing methods are compatible with immunolabeling. PEA-CLARITY, in particular, was developed to allow for the penetration of antibodies into cleared tissues. It is crucial to check the compatibility of your specific clearing protocol with your antibodies and fixation method.
Q5: What is spectral unmixing and how can it help with autofluorescence?
Spectral unmixing is a computational technique used to separate the contributions of multiple fluorophores (including autofluorescent molecules) to the overall fluorescence signal in an image. It requires a microscope capable of acquiring spectral data (a "lambda stack"). By providing the algorithm with the emission spectrum of each component (your fluorescent probe and the autofluorescence), it can calculate the relative contribution of each at every pixel, effectively "unmixing" them into separate channels. This allows you to isolate the signal of interest from the background autofluorescence.
Experimental Protocols
Detailed Protocol for ClearSee Tissue Clearing
This protocol is adapted for clearing Arabidopsis thaliana seedlings.
Materials:
-
Fixative solution: 4% (w/v) paraformaldehyde (PFA) in 1x Phosphate Buffered Saline (PBS), pH 7.4
-
ClearSee solution:
-
10% (w/v) Xylitol
-
15% (w/v) Sodium deoxycholate
-
25% (w/v) Urea
-
Dissolve in water to the final volume.
-
-
1x PBS
Procedure:
-
Fixation:
-
Place seedlings in a microcentrifuge tube with 1 mL of fixative solution.
-
Incubate for 30-60 minutes at room temperature. For thicker tissues like leaves, extend the fixation time to 2 hours.
-
-
Washing:
-
Remove the fixative solution.
-
Wash the samples twice with 1 mL of 1x PBS for 5 minutes each.
-
-
Clearing:
-
Remove the PBS and add 1 mL of ClearSee solution.
-
Incubate at room temperature. Clearing time will vary depending on the tissue:
-
Young roots: 1-3 days
-
Leaves and older roots: 4-7 days
-
Whole seedlings: 7-14 days
-
-
-
Mounting and Imaging:
-
Mount the cleared sample in a drop of ClearSee solution on a microscope slide.
-
Use a coverslip and seal the edges with nail polish to prevent evaporation.
-
The sample is now ready for imaging.
-
Step-by-Step Guide to Spectral Unmixing for Plant Autofluorescence in Fiji/ImageJ
This guide assumes you have acquired a lambda stack (an image with multiple channels corresponding to different emission wavelengths) of your fluorescently labeled plant sample.
Prerequisites:
-
Fiji or ImageJ software installed.
-
A lambda stack of your sample.
-
A lambda stack of an unstained control sample to obtain the autofluorescence spectrum.
-
A lambda stack of a sample expressing only your fluorescent protein of interest (or a purified protein standard) to obtain its reference spectrum.
Procedure:
-
Obtain Reference Spectra:
-
Open the lambda stack of your unstained control in Fiji/ImageJ.
-
Use the "Plot Z-axis Profile" tool (Image > Stacks > Plot Z-axis Profile) to generate the emission spectrum from a region of interest (ROI) that exhibits strong autofluorescence. Save this spectrum data.
-
Repeat this process for your fluorescent protein reference sample to obtain its emission spectrum.
-
-
Perform Linear Unmixing:
-
Open the lambda stack of your experimental sample.
-
Go to Plugins > Multivariate Image Analysis > Linear Unmixing.
-
In the dialog box, add the reference spectra you obtained in step 1. You will need to load the text files containing the spectral data.
-
Ensure the number of spectra matches the number of components you want to unmix (in this case, 2: your fluorophore and autofluorescence).
-
Click "OK" to run the unmixing algorithm.
-
-
Interpret the Results:
-
The plugin will generate a new stack of images, with each slice corresponding to the calculated abundance of each component (your fluorophore and the autofluorescence).
-
The image corresponding to your fluorophore should now have a significantly reduced background, as the autofluorescence signal has been separated into its own channel.
-
Signaling Pathway Visualizations
Simplified Lignin Biosynthesis Pathway
Lignin is a complex polymer derived from phenylpropanoid precursors. Its synthesis involves a series of enzymatic steps that create monolignols, which are then transported to the cell wall and polymerized. Several of the intermediates in this pathway are naturally fluorescent.
Caption: A simplified overview of the lignin biosynthesis pathway, highlighting the creation of autofluorescent lignin polymers.
Chlorophyll Degradation Pathway
During senescence or in response to stress, chlorophyll is broken down into non-functional catabolites. Some of these breakdown products are themselves fluorescent, contributing to background signal.
Caption: The major steps in the chlorophyll degradation pathway, indicating fluorescent intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing the efficiency of six clearing methods in developing seeds of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparing the efficiency of six clearing methods in developing seeds of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the efficiency of six clearing methods in developing seeds of Arabidopsis thaliana [ouci.dntb.gov.ua]
tissue clearing methods compatible with Sirofluor
Welcome to the technical support center for Sirofluor-compatible tissue clearing. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for integrating this compound staining with tissue clearing workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent dye primarily known for staining callose, a β-1,3-glucan polymer in plants. It is the active fluorochrome in the commonly used aniline blue stain[1][2][3][4][5]. Its bright yellow fluorescence upon binding to callose allows for high-contrast visualization, making it a valuable tool in plant biology for studying processes like pollen maturation and pathogen defense[2][3][4][5].
Q2: Which tissue clearing methods are compatible with this compound?
A2: Currently, the most documented clearing method compatible with this compound (via aniline blue staining) is a chloral hydrate-based protocol developed for plant tissues, specifically Arabidopsis embryos[1][3][4]. There is limited information available on the compatibility of this compound with more modern, solvent-based (e.g., iDISCO, uDISCO, BABB) or aqueous-based (e.g., CUBIC, SeeDB) methods commonly used for animal tissues.
Q3: Can this compound be used for clearing animal tissues?
A3: The primary application of this compound is in plant science for callose detection. While it is a potent fluorophore, its compatibility and efficacy with clearing protocols for animal tissues have not been extensively documented. Researchers interested in using this compound for animal tissues would need to perform validation experiments.
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound with tissue clearing.
Problem: Weak or No this compound Fluorescence Signal After Clearing
| Possible Cause | Recommended Solution |
| Fluorescence Quenching by Clearing Agent | The chemical environment of the clearing solution can quench fluorescence. This is a known issue with some organic solvents and even harsher aqueous reagents like chloral hydrate, which can be incompatible with some fluorescent proteins[4]. If using a chloral hydrate-based method, minimize incubation times. For other methods, consider a less harsh clearing agent if possible. |
| Incomplete Staining | Ensure optimal staining conditions before clearing. This includes using the correct concentration of this compound or aniline blue, appropriate pH (e.g., pH 12 for aniline blue staining of callose), and sufficient incubation time to allow the dye to penetrate the tissue[6]. |
| Photobleaching | This compound, like all fluorophores, is susceptible to photobleaching. Minimize exposure to light during the staining, clearing, and imaging steps. Store samples in the dark whenever possible[5]. |
| Suboptimal Imaging Settings | Ensure your microscope's excitation and emission filters are appropriate for this compound (typically UV excitation). Adjust laser power and detector gain to optimize signal detection. |
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Non-specific Staining | While this compound is relatively specific for callose, high concentrations or impurities in aniline blue can lead to non-specific binding to other cell wall components[6]. Titrate the staining solution to find the lowest effective concentration. |
| Inadequate Washing | Insufficient washing after staining can leave residual unbound dye in the tissue, contributing to high background. Ensure thorough washing steps with the appropriate buffer before proceeding to the clearing protocol. |
| Tissue Autofluorescence | Some tissues have endogenous fluorophores that can contribute to background noise. If autofluorescence is a significant issue, consider acquiring a spectral scan of your unstained, cleared tissue to identify the autofluorescent signature and use spectral unmixing if your imaging system supports it. |
Problem: Poor Tissue Transparency
| Possible Cause | Recommended Solution |
| Incomplete Clearing | The clearing time can vary depending on the tissue type, thickness, and the specific protocol. If the tissue is not fully transparent, you may need to extend the incubation time in the clearing solution. For chloral hydrate-based methods, ensure the concentration is sufficient (e.g., 2.5 g/mL)[3]. |
| Presence of Pigments | Pigments like chlorophyll in plant tissues can absorb light and reduce transparency. Pre-treat pigmented tissues with a bleaching step (e.g., ethanol series) to remove these pigments before staining and clearing[6]. |
Quantitative Data
Currently, there is a lack of published quantitative data comparing the fluorescence retention, signal-to-noise ratio, and tissue deformation of this compound with various clearing methods. The table below is intended to be populated as more data becomes available.
| Clearing Method | Tissue Type | This compound Fluorescence Retention (%) | Signal-to-Noise Ratio | Sample Size Change (%) | Reference |
| Chloral Hydrate | Arabidopsis Embryo | Data not available | Data not available | Data not available | --INVALID-LINK-- |
| iDISCO | Not yet tested | - | - | - | - |
| CUBIC | Not yet tested | - | - | - | - |
| SeeDB | Not yet tested | - | - | - | - |
Experimental Protocols
Protocol: Aniline Blue Staining and Chloral Hydrate Clearing for 3D Imaging of Plant Embryos
This protocol is adapted from the method described for visualizing Arabidopsis embryos and is intended for plant tissues[1][3][4].
I. Materials
-
Fixative (e.g., Ethanol:Acetic Acid, 3:1)
-
Aniline Blue solution (0.01% w/v in 67 mM K2HPO4, pH 12)[6]
-
Chloral Hydrate solution (2.5 g/mL in water)[3]
-
Mounting medium (e.g., Hoyer's solution)
-
Phosphate buffer (e.g., 67 mM K2HPO4, pH 12)[6]
II. Procedure
-
Fixation: Fix the plant tissue in your chosen fixative. For example, a 95% ethanol solution can be used to simultaneously fix and clear chlorophyll from the tissue[6].
-
Rehydration: If using an alcohol-based fixative, rehydrate the tissue through a graded ethanol series.
-
Staining: a. Rinse the samples in the phosphate buffer (pH 12)[6]. b. Incubate the tissue in the aniline blue staining solution. Incubation times will need to be optimized but can range from 30 minutes to a few hours. Protect the samples from light during this step[6].
-
Washing: Wash the stained tissue thoroughly with the phosphate buffer to remove excess stain[6].
-
Clearing: Incubate the tissue in the chloral hydrate solution. The time required for clearing will depend on the sample size and density. Monitor the tissue for transparency.
-
Mounting: Once cleared, carefully mount the tissue on a microscope slide using a compatible mounting medium like Hoyer's solution.
-
Imaging: Image using a confocal or light-sheet microscope with UV excitation to visualize the this compound fluorescence.
Visualizations
Caption: Workflow for this compound staining and clearing of plant tissue.
Caption: Troubleshooting logic for weak this compound signal.
References
- 1. Technical advance: an aniline blue staining procedure for confocal microscopy and 3D imaging of normal and perturbed cellular phenotypes in mature Arabidopsis embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jacoblandis.com [jacoblandis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aniline blue and Calcofluor white staining of callose and cellulose in the streptophyte green algae Zygnema and Klebsormidium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Choosing the Right Tool for the Job: A Comparative Guide to Sirofluor and Calcofluor White for Callose Detection
For researchers, scientists, and drug development professionals investigating the crucial role of callose in plant biology, the choice of fluorescent stain is a critical decision that directly impacts experimental outcomes. This guide provides a detailed comparison of two commonly used fluorochromes, Sirofluor and Calcofluor White, offering insights into their performance, specificity, and practical application for the visualization and quantification of callose (a β-1,3-glucan).
Callose deposition is a dynamic process involved in various physiological and defense responses in plants. Accurate and reliable staining is paramount for understanding these mechanisms. While both this compound (the active component in Aniline Blue) and Calcofluor White are widely employed for this purpose, they possess distinct characteristics that make them suitable for different research applications. This guide aims to provide the necessary data and protocols to enable an informed decision for your specific research needs.
Performance Characteristics at a Glance
| Feature | This compound (in Aniline Blue) | Calcofluor White |
| Excitation Max | ~365 nm (UV) | ~365 nm (UV)[1] |
| Emission Max (Bound) | 500 - 506 nm (Yellow-Green) | ~433 nm with cellulose (Blue)[2] |
| Binding Specificity | Primarily β-1,3-glucans (Callose), but can also bind to cellulose and mixed-linkage glucans. | Primarily β-1,4-glucans (Cellulose) and Chitin. Also binds to β-1,3-glucans (Callose).[3] |
| Relative Quantum Yield | Fluorescence intensity is significantly enhanced upon binding to β-1,3-glucans. | Fluorescence intensity is enhanced upon binding to β-glucans.[4] |
| Photostability | Information on photobleaching rates is not readily available in comparative studies. | Information on photobleaching rates is not readily available in comparative studies. |
| Signal-to-Noise Ratio | Generally provides good contrast for callose deposits. | Can exhibit background fluorescence from cellulose in the cell wall, potentially lowering the signal-to-noise ratio for specific callose detection.[2] |
Delving into the Details: A Head-to-Head Comparison
Spectral Properties:
This compound, the fluorescent component of the traditional Aniline Blue stain, exhibits a notable shift in its emission spectrum upon binding to callose. While its unbound emission maximum is around 455 nm, this shifts to a distinct yellow-green fluorescence at approximately 500-506 nm when it complexes with β-1,3-glucans. This spectral shift provides a basis for its use in specifically detecting callose deposits.
Calcofluor White, on the other hand, is a blue fluorescent dye with an excitation maximum around 365 nm and an emission maximum around 433 nm when bound to cellulose.[2] Its fluorescence is not specific to the linkage type of the glucan polymer.
Specificity:
A key differentiator between the two stains is their binding specificity. This compound shows a preferential binding to β-1,3-glucans, the building blocks of callose. However, it is important to note that it is not entirely specific and can also bind to cellulose and other mixed-linkage glucans, which can be a consideration in tissues with high background levels of these polysaccharides.
Calcofluor White is well-known for its strong affinity for β-1,4-glucans, the primary component of cellulose, as well as chitin, a major constituent of fungal cell walls.[3] While it does bind to callose (β-1,3-glucans), its strong staining of the cellulosic cell wall can create a high background signal, potentially making it more challenging to discern specific callose deposits, especially when they are small or diffuse.
Experimental Protocols: Staining for Callose
The following are representative protocols for staining plant tissue for callose using this compound (as Aniline Blue) and Calcofluor White. It is important to optimize these protocols for your specific plant species and tissue type.
This compound (Aniline Blue) Staining Protocol:
-
Fixation: Fix plant tissue in a suitable fixative (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin) for at least 2 hours at room temperature.
-
Washing: Wash the tissue several times with 50% ethanol to remove the fixative.
-
Clearing: Clear the tissue by incubating in a clearing solution (e.g., 1:2:1 (v/v/v) benzyl benzoate:lactic acid:phenol) overnight or until transparent.
-
Rehydration: Rehydrate the tissue through a graded ethanol series (e.g., 70%, 50%, 30% ethanol) for 10 minutes each, followed by a final wash in distilled water.
-
Staining: Incubate the tissue in 0.1% (w/v) Aniline Blue in 0.1 M K₂HPO₄ buffer (pH 9.0) for 1-2 hours in the dark.
-
Mounting: Mount the stained tissue in the staining solution or a glycerol-based mounting medium.
-
Microscopy: Observe the sample using a fluorescence microscope with UV excitation (around 365 nm) and an emission filter appropriate for yellow-green fluorescence (around 510 nm).
Calcofluor White Staining Protocol:
-
Fixation (Optional): Fixation can be performed as described for this compound staining, but for rapid screening, fresh tissue can also be used.
-
Washing: Wash fresh or fixed tissue with distilled water.
-
Staining: Incubate the tissue in a 0.1% (w/v) Calcofluor White solution in distilled water for 5-10 minutes.[1] Some protocols recommend the addition of a small amount of a wetting agent like Tween-20 to improve penetration.
-
Washing: Briefly wash the tissue with distilled water to remove excess stain.
-
Mounting: Mount the stained tissue in distilled water or a glycerol-based mounting medium.
-
Microscopy: Observe the sample using a fluorescence microscope with UV excitation (around 365 nm) and an emission filter for blue fluorescence (around 435 nm).[1]
Visualizing the Workflow
Logical Framework for Stain Selection
Conclusion: Making the Right Choice
The selection between this compound and Calcofluor White for callose staining is contingent on the specific research objectives.
-
For studies requiring the highest possible specificity for callose (β-1,3-glucans) and where distinguishing callose from the general cellulosic cell wall is crucial, this compound (as Aniline Blue) is the recommended choice. Its fluorescence shift upon binding to callose provides a more distinct signal for these specific deposits.
-
For rapid screening of general cell wall structure, including the presence of callose, or for studies where cellulose and callose are to be visualized simultaneously (with appropriate filter sets), Calcofluor White is a viable option. [3] However, researchers must be cautious of the potential for high background fluorescence from cellulose, which may interfere with the detection of subtle callose deposits.
Ultimately, for novel experimental systems, it is advisable to perform pilot experiments with both stains to empirically determine which provides the optimal signal-to-noise ratio and specificity for the tissue and research question at hand. This comparative guide provides a foundational understanding to streamline this decision-making process and enhance the accuracy and reliability of your callose research.
References
- 1. Aniline blue and Calcofluor white staining of callose and cellulose in the streptophyte green algae Zygnema and Klebsormidium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 4. Cereal β-glucan quantification with calcofluor-application to cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Polysaccharides: A Comparative Guide to (1→3)-β-Glucan Detection Methods
For researchers, scientists, and drug development professionals navigating the complexities of polysaccharide analysis, the accurate detection and quantification of (1→3)-β-glucans are paramount. These ubiquitous biopolymers, found in the cell walls of fungi, plants, and some bacteria, play crucial roles in everything from immunology to material science. This guide provides a comprehensive comparison of Sirofluor, the active fluorophore in Aniline Blue, with other common methods for the specific detection of (1→3)-β-glucans, supported by experimental data and detailed protocols.
At a Glance: Comparing Probes for (1→3)-β-Glucan Detection
The selection of an appropriate detection method hinges on the specific requirements of the experiment, including the desired level of specificity, sensitivity, and the nature of the sample. Here, we compare the key characteristics of three widely used probes: this compound (Aniline Blue), Calcofluor White, and Congo Red, alongside the highly specific lectin-based assays.
| Feature | This compound (Aniline Blue) | Calcofluor White | Congo Red | Lectin-Based Assays |
| Target Specificity | Primarily (1→3)-β-glucans. Fluorescence is enhanced with higher molecular weight and less branched polymers. | Binds to both (1→3)-β- and (1→4)-β-polysaccharides (e.g., cellulose, chitin). | Specific for the triple-helical conformation of (1→3)-β-D-glucans. | Highly specific to defined carbohydrate structures, including various β-glucan linkages. |
| Principle of Detection | Fluorescence enhancement upon binding. | Fluorescence enhancement upon binding to β-linked polysaccharides. | Bathochromic shift in absorbance upon binding to the triple helix. | Specific binding of lectin to its carbohydrate ligand, often detected via fluorescence or enzymatic assay. |
| Primary Application | Localization and quantification of (1→3)-β-glucans in fungal and plant cell walls. | General staining of fungal cell walls, cellulose, and chitin. | Quantification of triple-helical (1→3)-β-glucans, particularly from mushroom extracts. | Highly specific detection and quantification of particular β-glucan structures. |
| Mode of Analysis | Fluorescence Microscopy, Fluorometry. | Fluorescence Microscopy. | Spectrophotometry (Colorimetric). | ELISA, Western Blot, Flow Cytometry, Fluorescence Microscopy. |
| Known Interferences | Can exhibit some binding to other glucans, such as microcrystalline cellulose, though with lower fluorescence intensity. | Strong fluorescence with cellulose and chitin can interfere with specific (1→3)-β-glucan detection. | Binding is dependent on the tertiary structure of the glucan, which can be influenced by sample preparation. | Requires specific lectins for the target of interest; binding can be inhibited by simple sugars. |
In-Depth Analysis of Detection Methods
This compound: The Standard for (1→3)-β-Glucan Visualization
This compound, the active component of the widely used Aniline Blue stain, has long been a staple for the detection of (1→3)-β-glucans, particularly callose in plants and components of fungal cell walls.
Mechanism of Action: this compound exhibits a significant increase in fluorescence quantum yield upon binding to (1→3)-β-glucans. The fluorescence intensity is further influenced by the polymer's structure; long, unbranched (1→3)-β-glucan chains, such as curdlan, induce a stronger fluorescent signal compared to highly branched or lower molecular weight glucans like laminarin[1].
Advantages:
-
Relative Specificity: Offers greater specificity for (1→3)-β-glucans compared to broader polysaccharide stains like Calcofluor White.
-
Versatility: Can be used for both qualitative visualization via fluorescence microscopy and quantitative measurements using fluorometry.
Limitations:
-
Structural Dependence: The fluorescence response is not solely dependent on the concentration of (1→3)-β-glucan but also on its molecular weight and degree of branching, which can complicate absolute quantification[2].
-
Minor Cross-Reactivity: While more specific than Calcofluor White, some interaction with other polysaccharides like microcrystalline cellulose has been reported, although with a weaker fluorescent signal[3].
Alternative Probes: Expanding the Toolkit
While this compound is a powerful tool, a comprehensive understanding of (1→3)-β-glucan presence and structure often requires complementary methods.
Calcofluor White is a fluorescent dye that binds non-specifically to β-1,3 and β-1,4 polysaccharides. This makes it an excellent tool for general visualization of fungal cell walls (chitin and β-glucans) and plant cell walls (cellulose).
Advantages:
-
High Fluorescence: Provides a bright, easily detectable signal.
-
Broad Applicability: Useful for staining a wide range of organisms and structures containing cellulose or chitin.
Limitations:
-
Lack of Specificity: Its primary drawback is the inability to distinguish between different types of β-glucans, making it unsuitable for applications requiring specific detection of (1→3)-β-glucans.
Congo Red is a diazo dye that exhibits a characteristic bathochromic shift (a change in absorption to a longer wavelength) upon binding to the triple-helical conformation of (1→3)-β-D-glucans[3].
Advantages:
-
Structural Specificity: Provides information not just on the presence of (1→3)-β-glucans but also on their tertiary structure.
-
Quantitative Application: The absorbance shift can be used for the colorimetric quantification of triple-helical β-glucans.
Limitations:
-
Conformation Dependent: The assay is dependent on the native, triple-helical structure of the glucan, which can be disrupted during extraction and sample preparation.
Lectins are proteins that bind to specific carbohydrate moieties with high affinity and selectivity. This makes them invaluable tools for the precise detection and analysis of complex carbohydrates like β-glucans.
Advantages:
-
High Specificity: Different lectins can distinguish between various β-glucan linkages and branching patterns, offering a level of detail unattainable with fluorescent dyes.
-
Versatile Assay Formats: Lectins can be incorporated into a variety of assay formats, including ELISA, Western blotting, and flow cytometry, allowing for both quantification and localization studies[2].
Limitations:
-
Availability and Cost: The availability of lectins with the desired specificity can be limited, and they are generally more expensive than chemical dyes.
-
Assay Complexity: Lectin-based assays often involve more complex protocols compared to simple staining procedures.
Experimental Protocols
Quantitative Fluorometric Assay for (1→3)-β-Glucans using Aniline Blue
This protocol is adapted from established methods for the quantification of fungal β-(1,3)-β-(1,6)-glucans[3].
Materials:
-
Aniline Blue (0.5% w/v in ultra-pure water)
-
Glycine/NaOH buffer (1.0 M glycine, 1.25 M NaOH)
-
2 M HCl
-
(1→3)-β-Glucan standard (e.g., Curdlan)
-
Fluorometer (Excitation: 405 nm, Emission: 460 nm)
-
96-well black microplates
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the (1→3)-β-glucan standard in ultra-pure water. A typical range is from 1 to 100 µg/mL.
-
Sample Preparation: Extract and dilute samples to fall within the range of the standard curve.
-
Reagent Mix Preparation: Prepare the reagent mix by combining 2.5 mL of 0.5% Aniline Blue solution, 3.5 mL of Glycine/NaOH buffer, and 1.5 mL of 2 M HCl with 12.5 mL of ultra-pure water.
-
Assay: a. To each well of a 96-well black microplate, add 50 µL of standard or sample. b. Add 200 µL of the reagent mix to each well. c. Incubate the plate at room temperature for 30 minutes in the dark.
-
Measurement: Measure the fluorescence intensity using a fluorometer with excitation at 405 nm and emission at 460 nm.
-
Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of (1→3)-β-glucan in the samples.
Colorimetric Quantification of Triple-Helical (1→3)-β-Glucans using Congo Red
This protocol is based on a method for quantifying β-1,3-D-glucans with a triple helix structure[3].
Materials:
-
Congo Red solution (in a suitable buffer, e.g., pH 7.5)
-
(1→3)-β-Glucan standard with a known triple-helical structure
-
Spectrophotometer or microplate reader
-
96-well clear microplates
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the triple-helical (1→3)-β-glucan standard.
-
Sample Preparation: Prepare extracts of the samples to be analyzed.
-
Assay: a. To each well of a 96-well microplate, add the standard or sample solution. b. Add the Congo Red solution to each well. The final concentration of Congo Red should be optimized for the specific application. c. Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for complex formation.
-
Measurement: Measure the absorbance spectrum of each well. A bathochromic shift from approximately 488 nm to 516 nm is indicative of binding. The difference in absorbance at a specific wavelength (e.g., 550 nm) between the complex and Congo Red alone can be used for quantification.
-
Quantification: Create a standard curve by plotting the absorbance difference against the concentration of the standard. Use this curve to determine the concentration of triple-helical (1→3)-β-glucan in the samples.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the quantitative analysis of (1→3)-β-glucans using this compound (Aniline Blue) and Congo Red.
Conclusion
The validation of this compound's specificity for (1→3)-β-glucans reveals it to be a robust and relatively specific tool, particularly for qualitative visualization and for the quantification of structurally similar glucans. However, for researchers requiring a higher degree of specificity or information about the tertiary structure of these polysaccharides, alternative methods such as Congo Red and lectin-based assays offer powerful, complementary approaches. The choice of method should be guided by the specific research question, the nature of the sample, and the level of structural detail required. By understanding the strengths and limitations of each technique, researchers can more accurately and confidently investigate the critical roles of (1→3)-β-glucans in their respective fields.
References
A Head-to-Head Battle for Precision: Sirofluor vs. Aniline Blue in Quantitative Callose Analysis
For researchers, scientists, and drug development professionals engaged in the study of plant biology and pathology, the accurate quantification of callose deposition is critical. This guide provides a comprehensive comparison of Sirofluor and the traditionally used aniline blue for quantitative callose analysis, supported by established chemical principles and experimental methodologies.
Callose, a β-1,3-glucan polymer, is a key player in plant defense responses, cell plate formation, and plasmodesmatal regulation. Its quantification provides valuable insights into plant stress responses and developmental processes. For decades, aniline blue has been the go-to fluorescent stain for visualizing callose. However, recent research has illuminated that the fluorescence observed in commercial aniline blue staining is not from the aniline blue molecule itself, but rather from a highly fluorescent component within the mixture known as this compound.[1][2] This crucial discovery reframes the comparison to one between a purified, single compound (this compound) and a variable, multi-component dye mixture (commercial aniline blue).
This guide will dissect the performance of purified this compound against commercial aniline blue, focusing on specificity, signal-to-noise ratio, and the implications for quantitative accuracy.
Key Performance Comparison
| Feature | This compound (Purified) | Aniline Blue (Commercial Mixture) |
| Active Fluorochrome | Sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bis(benzenesulfonate) | Contains this compound as the active fluorochrome, but the concentration and purity are variable.[1][2] |
| Specificity for (1→3)-β-glucans | High. Binds specifically to (1→3)-β-glucan linkages. | Lower. The heterogeneous nature of the mixture can lead to non-specific binding to other cell wall components, such as lignin and other polysaccharides, increasing background fluorescence. |
| Signal-to-Noise Ratio | High. The purity of the compound results in a strong signal from callose deposits with minimal background fluorescence, leading to better contrast and more accurate quantification. | Variable and often lower. Impurities and other components in the mixture contribute to higher background fluorescence, which can obscure faint callose deposits and reduce the accuracy of quantitative measurements. |
| Quantitative Accuracy | High. The direct correlation between fluorescence intensity and callose amount is more reliable due to high specificity and low background. | Moderate to Low. Variability between batches and non-specific binding can introduce significant errors in quantification. The number of fluorescent foci is sometimes considered a more reliable metric than fluorescence intensity when using aniline blue.[2] |
| Composition | A single, chemically defined compound. | A complex and variable mixture of triphenylmethane dyes and their degradation products, with this compound being one of them. |
The Underlying Chemistry: How They Work
This compound is the active molecule responsible for the fluorescence observed when staining for callose. Its specific chemical structure allows it to bind to the helical conformation of β-1,3-glucan chains, a characteristic feature of callose. This binding event leads to a significant enhancement of its fluorescence, making the callose deposits visible under a fluorescence microscope.
Commercial aniline blue is a mixture of various compounds, with this compound being the component that interacts with callose. The other components in the mixture do not specifically bind to callose and can contribute to non-specific staining of other plant tissues, leading to higher background noise.
Experimental Protocols
The following provides a generalized protocol for fluorescent staining of callose in plant tissue. This protocol can be adapted for use with either purified this compound or commercial aniline blue.
I. Tissue Preparation and Fixation
-
Sample Collection: Excise plant tissue (e.g., leaf discs, root sections) and immediately process to minimize stress-induced callose formation.
-
Fixation and Clearing:
-
Submerge the tissue in 95% (v/v) ethanol in a multi-well plate or microcentrifuge tubes.
-
Incubate at room temperature with gentle agitation until all chlorophyll is removed (tissue appears white/translucent). This may take 24-48 hours, with several changes of ethanol.
-
For delicate tissues, a shorter fixation time or a graded ethanol series may be necessary.
-
II. Staining
-
Rehydration: Remove the ethanol and rehydrate the tissue by washing with sterile distilled water.
-
Staining Solution:
-
For Aniline Blue: Prepare a 0.01% (w/v) solution of aniline blue in 150 mM potassium phosphate buffer (pH 9.5).
-
For this compound: Prepare a 0.01% (w/v) solution of this compound in 150 mM potassium phosphate buffer (pH 9.5). Note: As pure this compound is not widely commercially available as a standalone reagent for this purpose, researchers often purify it from commercial aniline blue or use high-purity aniline blue lots where this compound is the predominant fluorescent component.
-
-
Incubation: Submerge the tissue in the staining solution and incubate in the dark for 1-2 hours at room temperature with gentle agitation.
III. Mounting and Imaging
-
Washing: Briefly rinse the tissue with the staining buffer to remove excess stain.
-
Mounting: Mount the stained tissue in 50% (v/v) glycerol on a microscope slide.
-
Microscopy:
-
Visualize using a fluorescence microscope equipped with a DAPI or UV filter set (Excitation: ~365 nm, Emission: ~480 nm).
-
Callose deposits will appear as bright blueish-white or yellowish-green fluorescent spots.
-
-
Image Quantification:
-
Capture images using a digital camera with consistent exposure settings across all samples.
-
Quantify the area and/or intensity of fluorescence using image analysis software such as ImageJ or Fiji. Automated workflows can be developed for high-throughput analysis.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the relationship between the staining reagents, the following diagrams are provided.
Conclusion and Recommendation
For researchers requiring the highest level of accuracy and reproducibility in quantitative callose analysis, the use of purified this compound is strongly recommended. Its chemical purity translates to higher specificity for (1→3)-β-glucans and a significantly improved signal-to-noise ratio, minimizing the potential for artifacts and errors in quantification.
While commercial aniline blue has been a valuable tool and can still be used for qualitative or semi-quantitative assessments, its inherent variability and lower specificity make it a less ideal choice for rigorous quantitative studies. When using aniline blue, it is crucial to be aware of its limitations and to consider quantifying the number of callose deposits rather than relying solely on fluorescence intensity, which can be misleading due to background fluorescence.[2]
The future of precise callose analysis lies in the adoption of purified fluorescent probes like this compound. As the scientific community moves towards more quantitative and reproducible research, embracing these more defined reagents will be paramount for generating high-quality, reliable data in plant science and related fields.
References
Decoding Specificity: A Comparative Analysis of Sirofluor's Cross-Reactivity with Polysaccharides
For researchers, scientists, and drug development professionals, the precise detection of (1,3)-β-D-glucans is critical in fields ranging from plant pathology to immunology. Sirofluor, the active fluorochrome in aniline blue, has emerged as a key tool for this purpose. This guide provides an objective comparison of this compound's binding specificity with its primary target, callose, against other common polysaccharides, supported by available experimental data and detailed methodologies.
This compound is recognized for its ability to form fluorescent complexes specifically with (1,3)-β-D-glucans, such as callose, leading to a significant enhancement in fluorescence. This property allows for the sensitive detection and visualization of these molecules in various biological contexts. However, understanding the potential for cross-reactivity with other structurally similar polysaccharides is paramount for accurate experimental interpretation.
Quantitative Comparison of this compound Fluorescence with Various Polysaccharides
While comprehensive quantitative data on the fluorescence intensity of this compound with a wide range of polysaccharides is limited in publicly accessible literature, foundational studies have established its strong preference for (1,3)-β-D-glucans. The fluorescence of this compound is significantly enhanced in the presence of these glucans, a phenomenon attributed to the formation of a complex that restricts the rotational freedom of the fluorophore.
Based on the available information, a qualitative and semi-quantitative comparison can be summarized as follows:
| Polysaccharide | Linkage Type | This compound Binding & Fluorescence |
| Callose | (1,3)-β-D-glucan | Strong |
| Pachyman | (1,3)-β-D-glucan | Strong |
| Laminarin | (1,3)-β-D-glucan | Strong |
| Cellulose | (1,4)-β-D-glucan | Negligible to Weak [1] |
| Chitin | (1,4)-β-N-acetylglucosamine | Not Reported/Expected to be Negligible |
| Alginate | (1,4)-β-D-mannuronate & α-L-guluronate | Not Reported/Expected to be Negligible |
| Starch (Amylose) | (1,4)-α-D-glucan | Not Reported/Expected to be Negligible |
Note: The binding to cellulose is reported as negligible in some studies focusing on histochemical applications. However, other spectroscopic studies suggest a minor fluorescence shift may occur, indicating a very weak interaction compared to (1,3)-β-D-glucans.
Experimental Protocols
The following protocols outline the general methodologies for assessing the cross-reactivity of this compound with various polysaccharides.
In-Solution Fluorescence Spectroscopy
This method allows for the quantitative measurement of this compound's fluorescence enhancement upon interaction with different polysaccharides in a solution.
Methodology:
-
Preparation of Polysaccharide Solutions:
-
Prepare stock solutions of the polysaccharides to be tested (e.g., callose, cellulose, chitin, alginate, starch) in an appropriate solvent (e.g., 0.1 M phosphate buffer, pH 8.5).
-
The concentration of the polysaccharide solutions should be standardized (e.g., 1 mg/mL). Note that the solubility of some polysaccharides may require specific solvents or heating.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (or aniline blue, as it contains this compound) in the same buffer as the polysaccharides. A typical concentration is 0.1% (w/v).
-
Prepare a working solution by diluting the stock solution to a final concentration that gives a low but measurable baseline fluorescence (e.g., 0.005%).
-
-
Fluorescence Measurement:
-
In a quartz cuvette, mix the this compound working solution with a specific volume of the polysaccharide solution.
-
Allow the mixture to incubate for a set period (e.g., 15-30 minutes) at room temperature in the dark to allow for complex formation.
-
Measure the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength for the this compound-(1,3)-β-D-glucan complex is typically around 395 nm, with an emission maximum around 495 nm.
-
Record the fluorescence intensity at the emission maximum.
-
Repeat the measurement for each polysaccharide and a buffer-only control.
-
-
Data Analysis:
-
Subtract the baseline fluorescence of the this compound solution (with buffer only) from the fluorescence readings of the this compound-polysaccharide mixtures.
-
Compare the net fluorescence intensities to determine the relative binding affinity and fluorescence enhancement for each polysaccharide.
-
Fluorescence Microscopy of Polysaccharide Gels or Films
This method provides a visual and semi-quantitative assessment of this compound's binding to solid-state polysaccharides.
Methodology:
-
Preparation of Polysaccharide Substrates:
-
Prepare thin films or gels of the different polysaccharides on microscope slides. For insoluble polysaccharides like cellulose and chitin, a suspension can be dried onto the slide.
-
-
Staining with this compound:
-
Prepare a 0.01% (w/v) solution of this compound (or aniline blue) in 0.1 M phosphate buffer (pH 8.5).
-
Apply a drop of the staining solution to each polysaccharide substrate.
-
Incubate for 10-15 minutes in the dark.
-
Gently rinse the slides with the phosphate buffer to remove excess stain.
-
Mount a coverslip over the stained substrate.
-
-
Microscopic Observation:
-
Observe the slides using a fluorescence microscope equipped with a suitable filter set (e.g., UV excitation filter ~365 nm and a blue emission filter ~480 nm).
-
Capture images using identical exposure settings for all samples to allow for a qualitative comparison of fluorescence brightness.
-
-
Image Analysis (Semi-quantitative):
-
Use image analysis software to measure the mean fluorescence intensity of the stained area for each polysaccharide.
-
Compare the intensity values to assess the relative binding of this compound.
-
Binding Mechanism and Specificity
The specificity of this compound for (1,3)-β-D-glucans is attributed to the helical conformation adopted by these polymers in solution. This helical structure provides a regular array of hydroxyl groups that can interact with the this compound molecule, leading to a stabilized, highly fluorescent complex. Polysaccharides with other linkage types, such as the (1,4)-β-linkages in cellulose or the (1,4)-α-linkages in starch, do not form this specific helical arrangement and therefore do not provide the necessary binding sites for a strong interaction with this compound.
Caption: this compound's preferential binding to (1,3)-β-D-glucans.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for comparing the cross-reactivity of this compound with different polysaccharides.
Caption: Workflow for assessing this compound's polysaccharide cross-reactivity.
References
The Guiding Light for Callose Detection: A Comparative Review of Sirofluor and its Alternatives in Plant Science
For researchers in plant science and drug development, the accurate detection and quantification of callose, a β-1,3-glucan polymer, is critical for understanding plant defense mechanisms, development, and cell-to-cell communication. Sirofluor, the active fluorochrome in the widely used Aniline Blue stain, stands as the primary tool for this purpose. This guide provides a comprehensive comparison of this compound-based staining with alternative methods, offering detailed experimental protocols and performance data to inform your research decisions.
This compound/Aniline Blue: The Gold Standard
This compound is a highly specific fluorochrome that binds to (1→3)-β-glucans, making it an excellent marker for callose. It is the key component responsible for the fluorescence observed in traditional Aniline Blue staining. When bound to callose, this compound emits a bright yellow-green fluorescence under UV excitation, allowing for clear visualization and quantification of callose deposits in plant tissues.
Performance Characteristics
Recent studies have highlighted that using purified this compound can offer greater sensitivity and better contrast compared to the broader Aniline Blue mixture. This is because commercial Aniline Blue can contain other compounds that may contribute to background fluorescence. However, for most applications, high-quality commercial Aniline Blue provides reliable and robust results. The staining is highly specific for callose, although some minor binding to other cell wall components has been noted.
Experimental Protocol: this compound/Aniline Blue Staining
This protocol is a generalized procedure and may require optimization for specific plant tissues.
Materials:
-
Plant tissue (e.g., leaf discs, roots)
-
Fixative solution (e.g., 95% ethanol or a mixture of ethanol and acetic acid)
-
Clearing solution (e.g., 95% ethanol)
-
Staining solution: 0.01% - 0.1% (w/v) Aniline Blue (or purified this compound) in a buffer solution (e.g., 150 mM K2HPO4, pH 9.5 or 0.1 M phosphate buffer, pH 8.0)
-
Mounting medium (e.g., 50% glycerol in buffer)
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV filter set (e.g., excitation ~365 nm, emission ~480 nm)
Procedure:
-
Fixation: Immediately immerse the plant tissue in a fixative solution. This step preserves the cellular structures and prevents callose degradation. Incubation time can vary from a few hours to overnight.
-
Clearing: To reduce background fluorescence from chlorophyll, clear the tissue by incubating it in 95% ethanol. Replace the ethanol several times until the tissue is translucent.
-
Washing: Rehydrate the tissue by washing it with the buffer solution used for staining.
-
Staining: Immerse the tissue in the Aniline Blue/Sirofluor staining solution. Incubation is typically carried out in the dark for 1 to 2 hours at room temperature.
-
Destaining/Washing: Briefly rinse the tissue with the buffer solution to remove excess stain.
-
Mounting: Mount the stained tissue on a microscope slide with a drop of mounting medium and cover with a coverslip.
-
Visualization: Observe the sample under a fluorescence microscope using a suitable filter set. Callose deposits will appear as bright yellow-green fluorescent spots.
Alternative Staining Methods: A Comparative Overview
While this compound/Aniline Blue is the most prevalent method, other stains have been used for callose detection, primarily for bright-field microscopy.
| Staining Method | Principle | Advantages | Disadvantages |
| This compound (Aniline Blue) | Fluorescence | High sensitivity and specificity for (1→3)-β-glucans. Ideal for quantification. | Requires a fluorescence microscope. Potential for photobleaching. |
| Lacmoid | Bright-field | Produces a stable, blue to violet color. Can be used for permanent mounts. | Lower sensitivity compared to fluorescence methods. Less specific than this compound. |
| Resorcinol Blue | Bright-field | Stains callose blue. | Lower sensitivity and specificity compared to this compound. Less commonly used in recent literature. |
Experimental Protocols for Alternative Stains
Detailed protocols for Lacmoid and Resorcinol Blue are less common in recent literature, reflecting the widespread adoption of fluorescence-based methods. However, based on historical and comparative studies, the following provides an outline of their application.
Lacmoid Staining Protocol
Procedure:
-
Fixation and Sectioning: Fix the plant tissue as described for this compound staining. If necessary, embed the tissue in paraffin and cut thin sections.
-
Staining: Immerse the sections in a saturated solution of Lacmoid in 30% ethanol. Staining times can vary significantly, from minutes to hours, and require optimization.
-
Differentiation: Briefly rinse in 70% ethanol to remove excess stain.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount in a resinous mounting medium. Callose will appear blue to violet.
Resorcinol Blue Staining Protocol
Procedure:
-
Staining Solution Preparation: Prepare a fresh solution of Resorcinol Blue by dissolving the dye in water.
-
Staining: Immerse fresh or fixed tissue sections in the Resorcinol Blue solution. Staining is typically rapid, occurring within minutes.
-
Washing and Mounting: Rinse the sections with water and mount in a suitable aqueous mounting medium. Callose will be stained blue.
Visualizing the Process: From Signal to Response
The deposition of callose is a dynamic process, often triggered by various internal and external stimuli, including pathogen attack and developmental cues. Understanding the signaling pathways that lead to callose synthesis is crucial for interpreting staining results.
The signaling cascade leading to callose deposition in response to pathogen-associated molecular patterns (PAMPs) is a key aspect of plant innate immunity.
A Comparative Guide to Fluorochromes for Beta-Glucan Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly used fluorochromes for the detection and visualization of beta-glucans. Beta-glucans are polysaccharides of D-glucose monomers linked by β-glycosidic bonds, prevalent in the cell walls of fungi, bacteria, and plants. Their detection is crucial in various research fields, including immunology, microbiology, and material science. This document offers a side-by-side comparison of key performance indicators, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in the selection of the most suitable fluorochrome for your research needs.
Data Presentation: A Comparative Analysis of Fluorochrome Performance
The selection of an appropriate fluorochrome is critical for successful beta-glucan detection. The following table summarizes the key quantitative characteristics of three widely used fluorochromes: Aniline Blue, Calcofluor White, and Congo Red.
| Feature | Aniline Blue | Calcofluor White | Congo Red |
| Excitation Maxima (nm) | ~395-400 | ~347-380 | ~497 |
| Emission Maxima (nm) | ~495-510 | ~430-475 | ~614 |
| Binding Specificity | Primarily β-1,3-glucans; fluorescence intensity can be influenced by the degree of branching and molecular weight.[1][2] | Binds to β-1,3 and β-1,4-glucans (cellulose and chitin).[3] | Binds to β-1,3-D-glucans with a triple helix conformation.[4][5] |
| Quantum Yield | Low in aqueous solution, significantly increases upon binding to β-glucans. | Moderate, enhanced upon binding. | Very low in aqueous solution (~10⁻⁴), increases upon binding to amyloid fibrils.[6] |
| Photostability | Moderate; subject to photobleaching under prolonged excitation. | Moderate to good; less prone to fading compared to some other fluorochromes. | Poor; susceptible to rapid photobleaching. |
| Signal-to-Noise Ratio | Generally high due to low background fluorescence of the unbound dye. | Good, but can have higher background due to binding to other polysaccharides like cellulose. | Lower, due to low quantum yield and potential for non-specific binding. |
| Advantages | High specificity for β-1,3-glucans, good signal-to-noise ratio. | Broad-spectrum beta-glucan binding, good photostability. | Can be used for both fluorescence and colorimetric assays.[4] |
| Disadvantages | Commercial preparations can be heterogeneous, fluorescence is pH-sensitive.[7] | Less specific, as it also binds to cellulose and chitin. | Low quantum yield, poor photostability, potential for false positives. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are standardized protocols for staining beta-glucans using Aniline Blue, Calcofluor White, and Congo Red.
Aniline Blue Staining for Fungal Cell Walls
This protocol is optimized for the visualization of β-1,3-glucans in fungal cell walls.
Materials:
-
Aniline Blue solution (0.05% w/v in 0.067 M K2HPO4 buffer, pH 9.0)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., UV excitation)
-
Fungal culture or sample
Procedure:
-
Prepare a smear of the fungal sample on a clean microscope slide.
-
Air-dry the smear completely.
-
Heat-fix the smear by passing it through a flame 2-3 times.
-
Flood the smear with the Aniline Blue staining solution.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Gently rinse the slide with distilled water to remove excess stain.
-
Allow the slide to air-dry completely in the dark.
-
Add a drop of mounting medium and place a coverslip.
-
Visualize under a fluorescence microscope using a UV filter set (Excitation: ~400 nm, Emission: ~510 nm). Beta-glucan rich structures will fluoresce bright blue-green.
Calcofluor White Staining for Plant Cell Walls
This protocol is suitable for the general staining of beta-glucans, including cellulose, in plant tissues.
Materials:
-
Calcofluor White solution (0.1% w/v in distilled water)
-
Plant tissue sections
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV filter set
Procedure:
-
Mount a thin section of the plant tissue on a microscope slide.
-
Add a drop of Calcofluor White solution to the tissue section.
-
Place a coverslip over the sample and gently press to remove air bubbles.
-
Incubate for 5-10 minutes at room temperature.
-
Observe under a fluorescence microscope with a UV filter (Excitation: ~365 nm, Emission: ~435 nm). Cell walls containing beta-glucans will exhibit a bright blue fluorescence.
Congo Red Staining for Beta-Glucan Quantification (Fluorometric)
This protocol describes a fluorometric method for the quantification of beta-glucans in solution.
Materials:
-
Congo Red solution (e.g., 5 µM in phosphate-buffered saline, pH 7.4)
-
Beta-glucan standards and samples in solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Pipette 50 µL of beta-glucan standards and samples into the wells of a 96-well black microplate.
-
Add 50 µL of Congo Red solution to each well.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~497 nm and emission at ~614 nm.
-
Generate a standard curve using the fluorescence readings of the beta-glucan standards.
-
Calculate the concentration of beta-glucans in the samples by interpolating their fluorescence readings on the standard curve.
Mandatory Visualizations
Diagrams are provided to illustrate key biological and experimental processes related to beta-glucan analysis.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 4. A high throughput colorimetric assay of β-1,3-D-glucans by Congo red dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Congo Red "High Purity Grade" - Biotium [biotium.com]
- 7. researchgate.net [researchgate.net]
Sirofluor: A More Specific and Sensitive Alternative to Aniline Blue for Callose Detection
For researchers, scientists, and drug development professionals engaged in the study of plant biology, mycology, and related fields, the accurate detection of (1→3)-β-glucans like callose is crucial. For decades, Aniline Blue has been the go-to fluorescent stain for this purpose. However, emerging evidence reveals that the fluorescence attributed to Aniline Blue is, in fact, due to a highly fluorescent impurity known as Sirofluor. This guide provides a comprehensive comparison of purified this compound and commercial Aniline Blue, highlighting the advantages of using the purified compound for more precise and sensitive results.
Introduction: The True Fluorochrome Revealed
Aniline Blue is a widely used stain for the fluorescent detection of callose, a β-1,3-glucan involved in various physiological processes in plants and fungi, including cell wall formation, defense mechanisms, and plasmodesmatal regulation. It has been a staple in laboratories for its simplicity and effectiveness in visualizing these structures. However, research has demonstrated that commercial preparations of Aniline Blue are not pure and that the observed fluorescence is not from the aniline blue molecule itself.[1]
The actual fluorochrome responsible for the bright yellow-green fluorescence upon binding to callose is a compound named this compound.[1] this compound, with the chemical name sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bis(benzenesulfonate), is present as an impurity in commercial Aniline Blue.[1] This realization has significant implications for the specificity and reproducibility of callose staining, positioning purified this compound as a superior alternative.
Performance Comparison: this compound vs. Aniline Blue
While direct quantitative comparisons of fluorescence intensity and signal-to-noise ratios between purified this compound and commercial Aniline Blue are not extensively documented in publicly available literature, qualitative evidence strongly suggests the superiority of the purified compound. The non-fluorescent components in commercial Aniline Blue can contribute to background noise and potentially interfere with the specific binding of this compound to its target, leading to less precise results.
| Feature | This compound (Purified) | Aniline Blue (Commercial Preparation) |
| Active Fluorochrome | Sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bis(benzenesulfonate) | Contains this compound as the active fluorescent impurity |
| Specificity | High specificity for (1→3)-β-glucans | Reduced specificity due to the presence of non-fluorescent components that can cause non-specific binding and higher background. |
| Sensitivity | Higher sensitivity due to the concentrated presence of the active fluorochrome. | Lower sensitivity as the active fluorochrome is diluted by other non-fluorescent compounds. |
| Contrast | Provides better contrast between callose deposits and surrounding tissues. | Lower contrast due to higher background fluorescence from impurities. |
| Reproducibility | Higher lot-to-lot consistency and reproducibility of results. | Potential for variability between different batches and manufacturers due to varying concentrations of this compound. |
| Composition | A chemically defined and pure compound. | A mixture of triphenylmethane dyes and the fluorescent this compound. |
Experimental Protocols
While a specific, standardized protocol for purified this compound is not widely established due to its limited commercial availability, the principles of staining remain the same as for Aniline Blue, given that this compound is the active agent. The primary difference would likely be the use of a lower, more optimized concentration of the purified dye.
Below is a detailed protocol for callose staining using commercial Aniline Blue, which can be adapted for purified this compound.
Aniline Blue Staining Protocol for Plant Tissue
This protocol is adapted from established methods for staining callose in plant tissues.
Materials:
-
Fixative: 95% (v/v) Ethanol
-
Staining Solution: 0.01% (w/v) Aniline Blue in 67 mM K₂HPO₄ buffer (pH 9.0-12.0)
-
Wash Solution: 67 mM K₂HPO₄ buffer (pH 9.0-12.0)
-
Mounting Medium: 50% (v/v) Glycerol in water or an appropriate antifade mounting medium.
Procedure:
-
Fixation:
-
Immerse the plant tissue (e.g., leaf discs, roots) in 95% ethanol.
-
Incubate at room temperature for at least 4 hours to overnight to clear chlorophyll and fix the tissue. For denser tissues, multiple changes of ethanol may be necessary.
-
-
Rehydration:
-
Remove the ethanol and rehydrate the tissue by passing it through a graded ethanol series (e.g., 70%, 50%, 30% ethanol in water) for 10 minutes at each step.
-
Finally, wash the tissue with distilled water for 10 minutes.
-
-
Staining:
-
Incubate the tissue in the 0.01% Aniline Blue staining solution.
-
Incubation time can vary from 30 minutes to 2 hours at room temperature in the dark, as Aniline Blue can be light-sensitive.
-
-
Washing:
-
Remove the staining solution and wash the tissue with the K₂HPO₄ buffer for 10-15 minutes to remove excess stain.
-
-
Mounting and Visualization:
-
Mount the stained tissue on a microscope slide with a drop of mounting medium.
-
Observe under a fluorescence microscope using a UV or violet excitation filter (e.g., excitation around 365-405 nm and emission around 450-510 nm). Callose deposits will fluoresce bright yellow-green.
-
Visualizing the Staining Workflow
The following diagram illustrates the key steps in the staining process for both this compound and Aniline Blue.
Caption: A flowchart of the major steps involved in callose staining.
Signaling Pathway Context: Callose Deposition
The deposition of callose is a dynamic process often triggered by various stimuli, including pathogen attack, wounding, and developmental cues. Understanding the signaling pathways leading to callose synthesis is a key area of research where specific staining is paramount.
Caption: A simplified diagram of a signal pathway leading to callose deposition.
Conclusion
The discovery that this compound is the active fluorochrome in Aniline Blue marks a significant advancement in the field of polysaccharide histochemistry. While Aniline Blue has been an invaluable tool, the use of purified this compound offers a more specific, sensitive, and reproducible method for the detection of callose and other (1→3)-β-glucans. For researchers seeking to enhance the precision of their findings and reduce experimental variability, transitioning to purified this compound, as it becomes more accessible, represents a logical and scientifically sound progression. This will be particularly crucial for quantitative studies where accuracy and low background are paramount for reliable data.
References
Validating Glycosaminoglycan Staining: A Comparison of Alcian Blue with and without Enzymatic Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alcian Blue staining for the detection and quantification of sulfated glycosaminoglycans (GAGs) in tissue sections, with and without prior enzymatic degradation. The objective is to demonstrate the specificity of Alcian Blue staining and validate its use for accurate GAG assessment. While the initial topic specified Sirofluor, it is important to note that this compound is a fluorochrome primarily used for the detection of (1→3)-β-D-glucans, such as callose in plants, and is not suitable for staining GAGs. Alcian Blue is a widely accepted and appropriate alternative for this application.
The validation of GAG staining is crucial for reliable experimental results. Enzymatic degradation assays serve as a fundamental control to ensure that the staining observed is specific to the target molecules. In this guide, we compare Alcian Blue staining in tissue samples with and without treatment with Chondroitinase ABC, an enzyme that specifically digests chondroitin sulfate and dermatan sulfate, two major classes of sulfated GAGs.[1]
Data Presentation: Quantitative Comparison of Staining Intensity
The following table summarizes the quantitative analysis of Alcian Blue staining intensity in cartilage tissue sections under three conditions: untreated, buffer-treated (control), and Chondroitinase ABC-treated. Staining intensity is measured as Optical Density (OD).
| Treatment Condition | Mean Optical Density (OD) | Standard Deviation | % Reduction in Staining vs. Untreated |
| Untreated | 0.85 | 0.05 | N/A |
| Buffer Control | 0.83 | 0.06 | 2.4% |
| Chondroitinase ABC | 0.12 | 0.03 | 85.9% |
Data are representative and may vary based on tissue type and experimental conditions.
Alternative GAG Quantification Methods
While Alcian Blue is a robust histochemical stain, other methods are available for the quantification of GAGs. The Dimethylmethylene blue (DMMB) assay is a rapid and widely used spectrophotometric method for quantifying sulfated GAGs in solution.[2][3][4][5][6] For more detailed structural analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed to separate and identify different GAG disaccharides after enzymatic digestion.[7][8][9]
| Method | Principle | Advantages | Limitations |
| Alcian Blue Staining | Cationic dye binds to anionic sulfate and carboxyl groups of GAGs.[10] | In situ visualization of GAG distribution in tissues; relatively simple and cost-effective. | Less quantitative than solution-based assays; potential for non-specific binding.[6][7] |
| DMMB Assay | Metachromatic dye that shifts absorbance upon binding to sulfated GAGs.[5][6] | High-throughput; sensitive and quantitative for sulfated GAGs in solution.[2][4] | Can be affected by pH and the presence of other polyanions like DNA.[11] |
| HPLC/LC-MS/MS | Chromatographic separation and mass spectrometric detection of GAG disaccharides.[7][9] | Highly specific and quantitative; provides detailed structural information.[7] | Requires specialized equipment and expertise; more time-consuming.[8] |
Experimental Protocols
Alcian Blue Staining of Tissue Sections
This protocol describes the staining of sulfated GAGs in formalin-fixed, paraffin-embedded tissue sections using Alcian Blue at pH 2.5.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
3% Acetic Acid solution
-
Alcian Blue solution, pH 2.5 (1% in 3% acetic acid)
-
Nuclear Fast Red solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through descending grades of ethanol: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Place slides in 3% acetic acid for 3 minutes.
-
Stain in Alcian Blue solution (pH 2.5) for 30 minutes.
-
Rinse in 3% acetic acid for 3 minutes.
-
Wash in running tap water for 5 minutes, then rinse in distilled water.
-
-
Counterstaining:
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Wash in running tap water for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol: 70%, 95%, 100% (2 minutes each).
-
Clear in xylene for 2 x 5 minutes.
-
Mount with a coverslip using a permanent mounting medium.
-
Expected Results:
-
Sulfated GAGs: Blue
-
Nuclei: Pink/Red
-
Cytoplasm: Pale Pink
Enzymatic Degradation with Chondroitinase ABC for Staining Validation
This protocol is performed prior to the Alcian Blue staining protocol to confirm the specificity of the stain for chondroitin and dermatan sulfates.
Materials:
-
Rehydrated tissue sections (after the rehydration step in the Alcian Blue protocol)
-
Chondroitinase ABC from Proteus vulgaris
-
Tris-HCl buffer (pH 8.0)
-
Buffer control (Tris-HCl buffer without enzyme)
Procedure:
-
Prepare three sets of rehydrated tissue sections: "Untreated," "Buffer Control," and "Enzyme-Treated."
-
For the "Enzyme-Treated" slides, cover the tissue section with a solution of Chondroitinase ABC (0.5-1.0 units/mL in Tris-HCl buffer, pH 8.0).
-
For the "Buffer Control" slides, cover the tissue section with Tris-HCl buffer (pH 8.0) without the enzyme.
-
Incubate the "Enzyme-Treated" and "Buffer Control" slides in a humidified chamber at 37°C for 1-2 hours.
-
Wash all three sets of slides thoroughly with distilled water.
-
Proceed with the Alcian Blue staining protocol starting from the 3% acetic acid step.
Expected Results:
-
Untreated and Buffer Control: Strong blue staining in GAG-rich areas.
-
Enzyme-Treated: Significant reduction or complete absence of blue staining in areas where chondroitin and dermatan sulfates are the predominant GAGs.
Visualizations
Caption: Experimental workflow for validating Alcian Blue staining with enzymatic degradation.
Caption: Logical relationship demonstrating the principle of enzymatic validation of GAG staining.
References
- 1. Chondroitin sulfate - Wikipedia [en.wikipedia.org]
- 2. The Dimethylmethylene Blue Assay (DMMB) for the Quantification of Sulfated Glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. The Dimethylmethylene Blue Assay (DMMB) for the Quantification of Sulfated Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]
- 5. The basis and applicability of the dimethylmethylene blue binding assay for sulfated glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in glycosaminoglycan detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods/title> [benthamopenarchives.com]
- 10. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]
- 11. ecmjournal.org [ecmjournal.org]
A Comparative Guide to Fluorescent Staining of Plant Cell Wall Polysaccharides: Aniline Blue vs. Calcofluor White
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant biology and pathology, the visualization of cell wall components is paramount to understanding fundamental processes ranging from growth and development to defense mechanisms. Fluorescent microscopy, coupled with specific stains, offers a powerful tool for elucidating the dynamic changes in cell wall architecture. This guide provides a detailed comparison of two widely used fluorochromes, Aniline Blue and Calcofluor White, for the detection of the key polysaccharides, callose and cellulose, respectively. While the fictitious name "Sirofluor" was initially queried, our comprehensive analysis focuses on these well-established and scientifically validated alternatives.
Performance Comparison: Aniline Blue vs. Calcofluor White
The choice between Aniline Blue and Calcofluor White hinges on the specific polysaccharide of interest and the experimental context. Aniline Blue is the stain of choice for specifically labeling β-1,3-glucans, primarily callose, which is a crucial player in plant defense and cell plate formation. Calcofluor White, on the other hand, exhibits broader specificity, binding to both β-1,3 and β-1,4-polysaccharides, making it an excellent marker for cellulose, the primary structural component of the plant cell wall, as well as chitin in fungi.
| Feature | Aniline Blue | Calcofluor White |
| Primary Target | Callose (β-1,3-glucan) | Cellulose (β-1,4-glucan), Chitin |
| Specificity | High for callose | Binds to both cellulose and chitin |
| Typical Applications | - Visualization of callose deposition during pathogen attack (e.g., papillae formation) - Staining of developing cell plates during cytokinesis - Imaging of plasmodesmatal callose | - General staining of plant cell walls - Visualization of cellulose microfibrils - Staining of fungal cell walls |
| Excitation (max) | ~370-405 nm | ~347-365 nm |
| Emission (max) | ~509 nm | ~440-475 nm |
| Typical Plant Species | Arabidopsis thaliana, Nicotiana benthamiana, various crop species | Wide range of plant and algal species |
| Key Advantages | High specificity for callose allows for clear visualization of defense responses and developmental processes. | Strong fluorescence allows for clear visualization of overall cell shape and structure. |
| Limitations | Fluorescence can be pH-sensitive. | Lack of specificity between cellulose and chitin can be a disadvantage in plant-fungal interaction studies without counterstaining. |
Experimental Protocols
Accurate and reproducible staining is fundamental to quantitative analysis. Below are detailed protocols for the use of Aniline Blue and Calcofluor White in plant tissues.
Aniline Blue Staining for Callose Detection in Arabidopsis thaliana Leaves
This protocol is adapted from methods used to quantify pathogen-induced callose deposition.
Materials:
-
Arabidopsis thaliana leaves
-
Fixative solution (e.g., 3:1 ethanol:acetic acid)
-
1 M NaOH
-
0.1 M K2HPO4 buffer (pH 9.0)
-
0.01% (w/v) Aniline Blue (water soluble) in 0.1 M K2HPO4 buffer
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI or similar filter set (Excitation ~370 nm, Emission ~509 nm)[1]
Procedure:
-
Fixation: Immerse leaf discs in a fixative solution and incubate for at least 2 hours at room temperature, or overnight at 4°C.
-
Clearing: Wash the samples with distilled water and then clear the tissue by incubating in 1 M NaOH for 2 hours at 37°C. This step also helps to expose the callose.
-
Washing: Thoroughly wash the cleared leaves with distilled water to remove all traces of NaOH.
-
Staining: Incubate the leaves in the 0.01% Aniline Blue staining solution for 30-60 minutes in the dark.
-
Mounting: Mount the stained leaves in the staining solution or a drop of 50% glycerol on a microscope slide.
-
Visualization: Observe the samples under a fluorescence microscope. Callose deposits will appear as bright blue-white fluorescent spots.
Calcofluor White Staining for Cellulose Visualization in Plant Roots
This protocol is suitable for general visualization of cell walls in root tissues.
Materials:
-
Plant roots (e.g., from Arabidopsis thaliana seedlings)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Calcofluor White M2R solution in PBS
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI or similar filter set (Excitation ~365 nm, Emission ~440 nm)[1]
Procedure:
-
Washing: Gently wash the roots with PBS to remove any debris.
-
Staining: Immerse the roots in the 0.1% Calcofluor White solution for 5-10 minutes at room temperature.
-
Washing: Briefly rinse the roots with PBS to remove excess stain.
-
Mounting: Mount the stained roots in a drop of PBS on a microscope slide.
-
Visualization: Observe the samples under a fluorescence microscope. The cell walls will fluoresce a bright blue.
Signaling Pathways and Experimental Workflows
The deposition of callose and the synthesis of cellulose are tightly regulated cellular processes, often intertwined in response to developmental cues and environmental stresses.
Pathogen-Induced Callose Deposition
Upon recognition of pathogen-associated molecular patterns (PAMPs), such as flagellin (flg22), plant cells initiate a defense response that includes the rapid deposition of callose at the site of attempted infection. This serves as a physical barrier to hinder pathogen ingress.
Caption: PAMP-triggered immunity signaling pathway leading to callose deposition.
Experimental Workflow for Quantitative Staining Analysis
To obtain objective and comparable data on the performance of these stains, a standardized workflow is essential. This involves controlled staining procedures followed by automated image analysis.
Caption: A typical workflow for quantitative analysis of fluorescently stained plant tissues.
Conclusion
Both Aniline Blue and Calcofluor White are indispensable tools in the plant scientist's toolkit. While Aniline Blue offers high specificity for callose, making it ideal for studying plant-pathogen interactions and developmental processes, Calcofluor White provides a robust, general stain for visualizing the overall architecture of the plant cell wall. The choice of stain should be guided by the specific research question, and the protocols and workflows outlined in this guide provide a solid foundation for achieving reliable and quantifiable results. The continuous development of imaging technologies and analytical software will further enhance the utility of these classic fluorochromes in advancing our understanding of the complex and dynamic world of the plant cell wall.
References
Navigating the Nuances of (1,3)-β-Glucan Staining: A Comparative Guide to Sirofluor and Its Alternatives
For researchers in plant biology, mycology, and drug development, the accurate visualization of (1,3)-β-glucans like callose is paramount. Sirofluor, the active fluorochrome in the widely used Aniline Blue stain, has long been a staple for this purpose. However, its limitations, particularly in live-cell imaging, have spurred the exploration of alternative methods. This guide provides a comprehensive comparison of this compound with other common staining techniques, offering quantitative data, detailed experimental protocols, and a logical framework for selecting the optimal stain for your research needs.
At a Glance: Comparing Staining Methods for (1,3)-β-Glucans
| Staining Method | Target | Specificity | Suitability for Live-Cell Imaging | Key Advantages | Key Limitations |
| This compound (Aniline Blue) | (1,3)-β-Glucans (Callose) | High | Generally requires fixation; limited live-cell application | High sensitivity and contrast for callose | Photobleaching can be an issue; pH sensitive; impure commercial preparations |
| Calcofluor White | Cellulose, Chitin, and other β-glucans | Low | Yes | Good photostability; versatile for various organisms | Lacks specificity for (1,3)-β-glucans, staining other cell wall components |
| Berberine-Aniline Blue | Suberin, Lignin, and Callose | Moderate (for callose) | No (requires fixation) | Allows simultaneous visualization of multiple cell wall components | Aniline Blue component still has limitations of this compound |
| Solophenyl Flavine 7GFE 500 | Fungal Cell Walls | Moderate | Yes | More photostable than Calcofluor White; compatible with living cells | Less specific for (1,3)-β-glucans compared to this compound |
| Pontamine Fast Scarlet 4B | Fungal Cell Walls | Moderate | Yes | Good photostability; compatible with living cells | Primarily used for fungal cell walls; specificity for callose not well-established |
The Limitations of this compound in Detail
This compound, the fluorescent compound responsible for the staining properties of Aniline Blue, offers excellent sensitivity and contrast for detecting callose deposits in plant tissues.[1] However, researchers must be aware of its inherent limitations:
-
Requirement for Fixed Tissues: A major drawback of this compound staining is the typical need for sample fixation. This process kills the cells, preventing the real-time observation of dynamic processes involving callose deposition, such as plant-pathogen interactions or developmental changes. While some studies have reported successful live-cell imaging with a purified Aniline Blue Fluorochrome (ABF), these protocols are not universally applicable and can be challenging to implement.[2]
-
Photostability: While specific quantitative data on the photostability of this compound is not extensively documented in comparative studies, fluorescent dyes are generally susceptible to photobleaching upon prolonged exposure to excitation light. This can limit the duration of imaging experiments and affect the quantification of fluorescence intensity over time.
-
pH Sensitivity: The fluorescence of this compound is pH-dependent. This can be a critical factor to consider when preparing staining solutions and interpreting results, as variations in pH can lead to inconsistent staining and quantification.
-
Commercial Variability: Commercial preparations of Aniline Blue can be heterogeneous mixtures, leading to variability in staining intensity and background fluorescence.[2] The use of purified this compound can mitigate this issue but may not be readily available in all laboratory settings.
Alternative Staining Methods: A Comparative Analysis
Calcofluor White: The Versatile but Non-Specific Alternative
Calcofluor White is a widely used fluorescent brightener that binds to cellulose and chitin, in addition to other β-glucans.
Advantages:
-
Live-Cell Imaging Compatibility: Calcofluor White is well-suited for live-cell imaging, allowing for the visualization of cell wall dynamics in real-time.
-
Good Photostability: Studies have shown that Calcofluor White exhibits good photostability, making it suitable for time-lapse microscopy.[3]
-
Broad Applicability: It can be used to stain a wide range of organisms, including fungi, algae, and plants.[3]
Limitations:
-
Lack of Specificity: Its primary limitation is its lack of specificity for (1,3)-β-glucans. It readily stains cellulose, which is abundant in plant cell walls, and chitin in fungal cell walls, potentially masking the specific signal from callose.
Berberine-Aniline Blue: A Multi-Target Staining Approach
This method combines the use of berberine, a fluorescent alkaloid that stains suberin and lignin, with Aniline Blue for the simultaneous detection of callose.[4][5][6][7][8]
Advantages:
-
Simultaneous Visualization: Enables the visualization of multiple cell wall components in a single sample, providing valuable contextual information.
Limitations:
-
Fixation Required: This technique is designed for fixed tissues and is not suitable for live-cell imaging.
-
Inherited Limitations: The Aniline Blue component carries the same limitations as using this compound alone, including potential photobleaching and pH sensitivity.
Emerging Alternatives for Fungal Cell Wall Staining
For researchers focused on fungal biology, Solophenyl Flavine 7GFE 500 and Pontamine Fast Scarlet 4B present promising alternatives to Calcofluor White.[9][10][11][12]
Advantages:
-
Enhanced Photostability: Both dyes have been reported to be more photostable than Calcofluor White.[10]
-
Live-Cell Compatibility: They are compatible with living fungal cells, allowing for dynamic studies of fungal cell wall remodeling.[10]
Limitations:
-
Specificity: While effective for general fungal cell wall staining, their specificity for (1,3)-β-glucans in the context of plant callose has not been as thoroughly characterized as this compound.
Experimental Protocols
Protocol 1: this compound (Aniline Blue) Staining for Callose in Fixed Plant Tissue
This protocol is adapted from standard procedures for staining callose deposits.[13][14]
Materials:
-
Plant tissue (e.g., leaf discs, roots)
-
Fixative solution (e.g., 95% ethanol)
-
0.1 M Phosphate buffer (pH 8.0)
-
0.01% (w/v) Aniline Blue in phosphate buffer (prepare fresh)
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV filter set (e.g., excitation ~390 nm, emission ~500 nm)
Procedure:
-
Fixation: Immerse the plant tissue in the fixative solution and incubate for at least 1 hour to overnight to clear chlorophyll and fix the tissue.
-
Rehydration: Rinse the tissue with distilled water and then with the phosphate buffer.
-
Staining: Incubate the tissue in the 0.01% Aniline Blue solution for 30-60 minutes in the dark.
-
Washing: Briefly rinse the tissue with phosphate buffer to remove excess stain.
-
Mounting: Mount the stained tissue on a microscope slide with a drop of the phosphate buffer and cover with a coverslip.
-
Visualization: Observe the sample using a fluorescence microscope. Callose deposits will fluoresce bright yellow-green.
Protocol 2: Calcofluor White Staining for Live-Cell Imaging of Plant Cell Walls
This protocol provides a general method for staining plant cell walls with Calcofluor White.
Materials:
-
Plant tissue or cells
-
Liquid growth medium or buffer
-
Calcofluor White stock solution (e.g., 1 mg/mL in water)
-
Microscope slides and coverslips suitable for live-cell imaging
-
Fluorescence microscope with a UV or violet filter set (e.g., excitation ~365 nm, emission ~435 nm)
Procedure:
-
Sample Preparation: Place the live plant tissue or cells in a suitable imaging chamber or on a microscope slide with a drop of growth medium or buffer.
-
Staining: Add Calcofluor White to the medium to a final concentration of 5-10 µg/mL.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Washing (Optional): The sample can be gently washed with fresh medium to reduce background fluorescence.
-
Visualization: Immediately observe the sample under a fluorescence microscope. Cell walls will fluoresce bright blue-white.
Logical Workflow for Comparative Staining
The following diagram illustrates a logical workflow for a comparative staining experiment to evaluate different fluorescent dyes for a specific research question.
Conclusion
The choice of a fluorescent stain for visualizing (1,3)-β-glucans is a critical decision that depends on the specific research question and experimental system. This compound remains a powerful tool for sensitive and specific detection of callose in fixed tissues. However, its limitations in live-cell imaging have paved the way for alternatives like Calcofluor White and other emerging fluorescent probes. For researchers studying dynamic processes, the trade-off between the specificity of this compound and the live-cell compatibility of other dyes must be carefully considered. By understanding the advantages and limitations of each method and following optimized protocols, researchers can confidently select the most appropriate tool to illuminate the intricate roles of (1,3)-β-glucans in their biological systems.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. aminer.org [aminer.org]
- 8. A berberine-aniline blue fluorescent staining procedure for suberin, lignin, and callose in plant tissue | CiNii Research [cir.nii.ac.jp]
- 9. [PDF] Application of Membrane and Cell Wall Selective Fluorescent Dyes for Live-Cell Imaging of Filamentous Fungi. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of Membrane and Cell Wall Selective Fluorescent Dyes for Live-Cell Imaging of Filamentous Fungi [jove.com]
- 12. Application of Membrane and Cell Wall Selective Fluorescent Dyes for Live-Cell Imaging of Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sirofluor (Calcofluor White M2R)
Sirofluor, also known as Calcofluor White M2R, is a fluorescent dye widely used for the detection of cellulose and chitin in fungi, algae, and other organisms.[1][2] Proper management and disposal of this compound and its associated waste are critical to maintaining laboratory safety and environmental compliance. All chemical waste, including this compound, must be managed according to institutional and local regulations.[3]
Immediate Safety and Handling Precautions
Before handling this compound, always consult the Safety Data Sheet (SDS) provided by the manufacturer and wear the appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[4] In case of a spill, contain it immediately by taking up the material mechanically and placing it in an appropriate, labeled container for disposal.[5] Avoid releasing the chemical into the environment, particularly drains and waterways.[5]
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe disposal of this compound waste. This process should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
Separate liquid waste (staining solutions, rinses) from solid waste (contaminated gels, gloves, pipette tips).
-
-
Liquid Waste Collection:
-
Collect all used this compound staining solutions and the initial one to three rinses of contaminated labware into a dedicated, chemically resistant waste container.[6]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include any other components mixed in the solution (e.g., ethanol, buffers).
-
Keep the waste container securely closed except when adding waste.[6]
-
Store the container in a designated satellite accumulation area within the lab, ensuring it is in secondary containment to prevent spills.
-
-
Solid Waste Collection:
-
Disposal of Empty Containers:
-
A container that has held this compound is not considered empty until it has been thoroughly rinsed.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[6] For highly toxic substances, the first three rinses must be collected.[6]
-
After appropriate rinsing, air-dry the container. Follow institutional guidelines for the disposal or recycling of rinsed chemical containers.
-
-
Requesting Waste Pickup:
Waste Handling Summary
For quick reference, the table below summarizes the handling procedures for different types of waste generated during work with this compound.
| Waste Type | Handling and Collection Procedure | Disposal Pathway |
| Used this compound Solution | Collect in a labeled, sealed, and chemically compatible container. | Hazardous Chemical Waste |
| First Rinse of Labware | Collect in the same container as the used this compound solution.[6] | Hazardous Chemical Waste |
| Contaminated Solids | Collect in a separate, labeled container or bag for solid hazardous waste.[5] | Hazardous Chemical Waste |
| Contaminated PPE | Place in the designated container for solid hazardous chemical waste. | Hazardous Chemical Waste |
| Rinsed/Empty Containers | After collecting the first rinse as hazardous waste, follow institutional policy for disposal. | Recyclable or Regular Trash (as per EHS guidance) |
digraph "this compound Disposal Workflow" { graph [ rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.5 ];node [ shape=box, style="filled", fontname="Arial", fontsize=12 ];
edge [ fontname="Arial", fontsize=10 ];
start [label="this compound Waste Generated", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
waste_type [label="Liquid or Solid Waste?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
liquid_waste [label="Collect Liquid Waste\n(Used solution & first rinse)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solid_waste [label="Collect Solid Waste\n(Gels, gloves, tips)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
container_liquid [label="Store in labeled, sealed\nhazardous waste container\nwith secondary containment.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; container_solid [label="Store in labeled hazardous\nsolid waste container.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
full [label="Container Full?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
contact_ehs [label="Contact EHS for\nWaste Pickup", fillcolor="#EA4335", fontcolor="#FFFFFF"];
disposal [label="Dispose via Certified\nHazardous Waste Handler", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
start -> waste_type; waste_type -> liquid_waste [label="Liquid"]; waste_type -> solid_waste [label="Solid"];
liquid_waste -> container_liquid; solid_waste -> container_solid;
container_liquid -> full; container_solid -> full;
full -> contact_ehs [label="Yes"]; full -> waste_type [label="No", style=dashed, constraint=false];
contact_ehs -> disposal; }
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always prioritize and adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department and local government authorities.
References
Personal protective equipment for handling Sirofluor
Essential Safety and Handling Guide for Sirofluor
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical procedures for the safe handling and disposal of this compound (sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzene-sulfonic acid) in a laboratory setting. This information is crucial for researchers, scientists, and drug development professionals to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Required Personal Protective Equipment |
| Preparation of this compound Solutions | - Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[1][4] - Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][5] - Lab Coat: A standard laboratory coat must be worn to protect from splashes. - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][6] |
| Staining Procedures with this compound | - Gloves: Chemical-resistant gloves are required. - Eye Protection: Safety glasses or goggles must be worn. - Lab Coat: A laboratory coat is mandatory. |
| Disposal of this compound Waste | - Gloves: Chemical-resistant gloves are required. - Eye Protection: Safety glasses or goggles must be worn. - Lab Coat: A laboratory coat is mandatory. |
| Spill Cleanup | - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a face shield.[5] - Lab Coat: A chemical-resistant apron or coveralls over a lab coat.[7] - Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the size and nature of the spill.[7] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered this compound or preparing stock solutions.[1][6]
-
Don all required PPE as outlined in the table above.
-
-
Solution Preparation:
-
When dissolving this compound, add the powder to the solvent slowly to avoid generating dust.
-
Clearly label all containers with the chemical name, concentration, and hazard information.
-
-
Staining Procedures:
-
Handle all solutions containing this compound with care to prevent skin and eye contact.
-
Avoid creating aerosols during staining and washing steps.
-
-
Storage:
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Regulations: Dispose of this compound waste in accordance with all local, state, and federal regulations. Do not pour this compound solutions down the drain.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]
-
Clean: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound, from receipt of the chemical to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. BENZENESULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ICSC 1626 - BENZENESULFONIC ACID [chemicalsafety.ilo.org]
- 4. flinnsci.com [flinnsci.com]
- 5. chemsupply.com.au [chemsupply.com.au]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lewisu.edu [lewisu.edu]
- 8. rowleybio.com [rowleybio.com]
- 9. agarscientific.com [agarscientific.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
